Imidaprilat-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C18H23N3O6 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(4R)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14+/m0/s1/i2D3 |
Clé InChI |
VFAVNRVDTAPBNR-XEIGKBAVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Imidaprilat-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of Imidaprilat-d3, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril (B193102). This document is intended for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.
Introduction
Imidaprilat (B20323) is the biologically active diacid metabolite of the prodrug Imidapril, a potent inhibitor of the angiotensin-converting enzyme (ACE). It plays a crucial role in the management of hypertension and congestive heart failure by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II. Isotopic labeling of drug molecules, such as with deuterium (B1214612) (d), is a valuable tool in drug discovery and development. Deuterated compounds, like this compound, can serve as internal standards in pharmacokinetic studies, aiding in the accurate quantification of the parent drug and its metabolites. Furthermore, the introduction of deuterium at specific metabolic sites can sometimes alter the drug's metabolic profile, potentially leading to improved pharmacokinetic properties. This guide outlines a proposed synthetic route and the analytical characterization of this compound.
Proposed Synthesis of this compound
Synthesis of (S)-1-methyl-d3-2-oxoimidazolidine-4-carboxylic acid
The synthesis of the key deuterated intermediate can be adapted from the known synthesis of its non-deuterated analog.[1][2] The critical step is the introduction of the trideuteromethyl group.
Experimental Protocol:
-
Preparation of (S)-2-amino-3-(methyl-d3-amino)propionic acid hydrochloride:
-
Start with a suitable protected L-serine derivative.
-
Introduce a trideuteromethyl group using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I). Iodomethane-d3 can be synthesized from deuterated methanol (B129727) (CD3OD).[3][4][5]
-
Deprotect the resulting intermediate to yield (S)-2-amino-3-(methyl-d3-amino)propionic acid, which is then converted to its hydrochloride salt.
-
-
Cyclization to (S)-1-methyl-d3-2-oxoimidazolidine-4-carboxylic acid:
-
A stirred solution of (S)-2-amino-3-(methyl-d3-amino)propionic acid hydrochloride in water is cooled in an ice bath.
-
Sodium bicarbonate is added, followed by a solution of phosgene (B1210022) in toluene.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The aqueous phase is then passed through an ion-exchange column (e.g., Dowex 50WX2-100, H+ form) and eluted with water.
-
The combined filtrate and washings are lyophilized and recrystallized from a suitable solvent like acetonitrile (B52724) to yield the desired product.[1]
-
Coupling and Deprotection to Yield this compound
The final steps involve the coupling of the deuterated imidazolidinone intermediate with a protected L-alanine derivative, followed by deprotection steps. This strategy is based on known procedures for the synthesis of Imidapril.[6]
Experimental Protocol:
-
Activation of (S)-1-methyl-d3-2-oxoimidazolidine-4-carboxylic acid:
-
The carboxylic acid group of the deuterated intermediate is activated, for example, by conversion to its acid chloride or by using a peptide coupling agent (e.g., DCC, HOBt).
-
-
Coupling Reaction:
-
The activated deuterated intermediate is reacted with a protected L-alanine derivative, such as N-trityl-L-alanine methyl ester, in an appropriate solvent in the presence of a base.
-
-
Synthesis of the Phenylpropyl Alanine Moiety:
-
Separately, (S)-2-(N-((S)-1-carboxy-3-phenylpropyl)amino)propanoic acid is synthesized.
-
-
Final Coupling and Deprotection:
-
The two fragments are coupled using standard peptide coupling methods.
-
Finally, all protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield this compound.
-
The overall proposed synthesis workflow is depicted in the following diagram:
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the synthesis.
Experimental Protocol:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the analysis of Imidapril and its metabolites.[7]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol). A typical mobile phase composition could be acetonitrile:methanol:phosphate buffer (pH 2.0) in a ratio of 60:10:30 (v/v/v).[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 215 nm.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Dependent on the specific HPLC conditions, but should be consistent for the synthesized compound. |
| Purity (by area %) | ≥ 98% |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to provide information about its structure through fragmentation patterns.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination.
-
Mode: Both positive and negative ion modes can be used. For tandem mass spectrometry (MS/MS), precursor ion selection of the [M+H]+ or [M-H]- ion followed by collision-induced dissociation (CID) will provide fragmentation data.
Data Presentation:
| Parameter | Expected Value for this compound | Reference Value for Imidaprilat[8] |
| Molecular Formula | C₁₈H₂₀D₃N₃O₆ | C₁₈H₂₃N₃O₆ |
| Monoisotopic Mass | 380.1779 | 377.1587 |
| [M+H]⁺ (m/z) | 381.1852 | 378.1660 |
| [M-H]⁻ (m/z) | 379.1706 | 376.1514 |
| Major MS/MS Fragment Ions ([M+H]⁺) | Expected fragments corresponding to the loss of small neutral molecules and characteristic substructures. A key fragment would be expected at m/z 209 (corresponding to the non-deuterated fragment at m/z 206). | 206 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, confirming the position and extent of deuterium incorporation.
Experimental Protocol:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Solvents: Deuterated solvents such as deuterium oxide (D₂O), methanol-d4 (B120146) (CD₃OD), or dimethyl sulfoxide-d6 (DMSO-d6) can be used.
-
Experiments:
-
¹H NMR: To observe the proton signals. The signal corresponding to the N-methyl group in the non-deuterated compound should be absent or significantly reduced in intensity.
-
¹³C NMR: To observe the carbon signals. The carbon of the N-CD₃ group will show a characteristic multiplet due to C-D coupling.
-
²H NMR: To directly observe the deuterium signal, confirming the presence and chemical environment of the deuterium atoms.
-
Data Presentation (Predicted Chemical Shifts based on Imidaprilat):
¹H NMR (in D₂O) The absence of a signal around 2.7-2.9 ppm, which corresponds to the N-CH₃ group in Imidaprilat, would be indicative of successful deuteration.
| Protons | Expected Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 7.2 - 7.4 |
| CH (Aliphatic chain) | 1.8 - 4.5 |
| CH₃ (Alanine) | ~1.4 (d) |
¹³C NMR (in D₂O) The signal for the N-CD₃ carbon is expected to appear as a multiplet with a different chemical shift compared to the N-CH₃ carbon in the non-deuterated compound.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxyl, Amide, Urea) | 160 - 180 |
| Aromatic (C₆H₅) | 125 - 140 |
| Aliphatic | 20 - 60 |
| CH₃ (Alanine) | ~18 |
| N-CD₃ | ~30 (multiplet) |
Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme
Imidaprilat, the active form of Imidapril, exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). The following diagram illustrates the role of ACE in the renin-angiotensin system and the inhibitory action of Imidaprilat.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established chemical transformations and isotopic labeling techniques. The detailed analytical protocols for HPLC, mass spectrometry, and NMR spectroscopy will enable researchers to confirm the successful synthesis and ascertain the purity and structural integrity of the deuterated compound. The availability of well-characterized this compound will be invaluable for future preclinical and clinical studies investigating the pharmacokinetics and metabolism of Imidapril.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. exsyncorp.com [exsyncorp.com]
- 4. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. US5013845A - Process for preparing optically active 2-oxoimidazolidine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of deuterated Imidaprilat.
An In-Depth Technical Guide to the Predicted Mechanism of Action of Deuterated Imidaprilat (B20323)
Disclaimer: As of late 2025, specific research, synthesis, or clinical data for a deuterated version of imidaprilat is not publicly available. This technical guide, therefore, provides a scientifically-grounded and predictive analysis based on the established mechanism of imidaprilat and the known principles of drug deuteration. The content is intended for researchers, scientists, and drug development professionals.
Introduction
Imidapril (B193102) is a prodrug angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and chronic heart failure.[1] Following oral administration, it is rapidly hydrolyzed in the liver to its active metabolite, imidaprilat.[1][2] Imidaprilat exerts its therapeutic effect by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[3]
Strategic deuteration—the replacement of specific hydrogen atoms with their stable heavy isotope, deuterium (B1214612)—is an established pharmaceutical strategy to improve a drug's pharmacokinetic profile. The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage. This phenomenon, known as the kinetic isotope effect, can result in reduced metabolic clearance, a longer plasma half-life, and potentially a more favorable dosing regimen.
This guide will detail the established mechanism of action of imidaprilat and predict how targeted deuteration could enhance its therapeutic profile.
Core Mechanism of Action: ACE Inhibition
Imidaprilat functions as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[3] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[4]
The key actions of imidaprilat are:
-
Blocking Angiotensin II Production: ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[2] By inhibiting ACE, imidaprilat reduces the circulating levels of Angiotensin II.[2]
-
Promoting Vasodilation: The reduction in Angiotensin II leads to the relaxation of vascular smooth muscle, causing vasodilation and a decrease in total peripheral resistance.
-
Reducing Aldosterone (B195564) Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. By lowering Angiotensin II levels, imidaprilat indirectly reduces aldosterone secretion, leading to mild natriuresis (sodium excretion) and a reduction in blood volume.[2]
-
Increasing Bradykinin (B550075) Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. ACE inhibition by imidaprilat allows bradykinin levels to rise, further contributing to vasodilation and the overall antihypertensive effect.
The signaling pathway below illustrates the central role of ACE in the RAAS and the point of inhibition by imidaprilat.
Rationale for Deuteration: Enhancing Metabolic Stability
The therapeutic benefit of a drug is intrinsically linked to its pharmacokinetic profile. Studies on the metabolism of imidapril have identified several pathways beyond its activation to imidaprilat (M1). These include cleavage of the amide bond to form inactive metabolites (M2, M3, and M4).[5] The formation of these inactive metabolites represents a clearance pathway that terminates the drug's action.
Deuteration leverages the kinetic isotope effect to slow down metabolism at specific sites, or "metabolic soft spots."
By strategically replacing hydrogen atoms with deuterium at or near the site of amide bond cleavage in imidaprilat, it is hypothesized that the rate of inactivation could be significantly reduced. This would lead to:
-
Increased Half-Life: A slower metabolic clearance would prolong the time the active drug remains in circulation.
-
Higher Drug Exposure (AUC): The area under the plasma concentration-time curve would likely increase.
-
Improved Therapeutic Profile: This enhanced pharmacokinetic profile could allow for less frequent dosing (e.g., true once-daily administration with sustained 24-hour efficacy) and potentially a lower overall dose, which may reduce the risk of dose-dependent side effects.
Quantitative Data: Potency and Pharmacokinetics
The following tables summarize the known quantitative data for imidaprilat and provide a predictive comparison for a hypothetical deuterated analog.
Table 1: Inhibitory Potency against Angiotensin-Converting Enzyme (ACE)
| Compound | Parameter | Value | Enzyme Source | Notes |
| Imidapril HCl | IC₅₀ | 2.6 nM[3] | Not Specified | Represents the prodrug form.[3] |
| Deuterated Imidaprilat (Predicted) | IC₅₀ / Kᵢ | Unchanged | - | Deuteration is not expected to alter the intrinsic binding affinity to the ACE active site. |
| Captopril (Comparator) | Kᵢ | 1.4 nM[3] | sACE | A sulfhydryl-containing ACE inhibitor.[3] |
| Lisinopril (Comparator) | Kᵢ | 0.39 nM[3] | Not Specified | A dicarboxylate-containing ACE inhibitor.[3] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%.[6]
-
Kᵢ (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex; a more absolute measure of binding affinity.[6][7][8]
Table 2: Pharmacokinetic Parameters in Hypertensive Patients (Steady State, 10 mg dose)
| Parameter | Imidapril (Prodrug) | Imidaprilat (Active) | Deuterated Imidaprilat (Predicted Change) | Description |
| Cₘₐₓ (ng/mL) | - | ~20.4[9] | ~ Unchanged or Slightly Increased | Maximum (peak) plasma concentration. |
| tₘₐₓ (h) | - | ~8.0[9] | ~ Unchanged or Slightly Delayed | Time to reach Cₘₐₓ. |
| AUC₀₋₂₄ (ng·h/mL) | ~123[9] | ~240[9] | ▲ Increased | Area under the plasma concentration-time curve over 24 hours. |
| t₁/₂ (h) | - | - | ▲ Increased | Elimination half-life. |
Experimental Protocols
Verifying the predicted advantages of deuterated imidaprilat would require a series of well-defined experiments.
In Vitro ACE Inhibition Assay
This assay is crucial to confirm that deuterated imidaprilat retains its inhibitory potency against the ACE enzyme and to quantify its IC₅₀ value. The most common method is a spectrophotometric assay based on the hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[4][10]
Methodology:
-
Reagent Preparation:
-
ACE Solution: Prepare a stock solution of Angiotensin-Converting Enzyme (from rabbit lung) in a suitable buffer (e.g., 100 mM borate (B1201080) buffer).
-
Substrate Solution: Prepare a solution of hippuryl-histidyl-leucine (HHL) in borate buffer.
-
Inhibitor Solutions: Prepare a serial dilution of deuterated imidaprilat and non-deuterated imidaprilat (as a control) in deionized water.
-
Termination Reagent: 1 M Hydrochloric Acid (HCl).
-
Extraction Solvent: Ethyl Acetate (B1210297).
-
-
Enzyme Inhibition Reaction:
-
Pre-incubate the ACE solution with varying concentrations of the inhibitor (or control buffer) for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate to the mixture.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1 M HCl.
-
Add ethyl acetate to the reaction mixture to extract the hippuric acid (HA) product, which is formed by the enzymatic cleavage of HHL.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
-
Quantification:
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried hippuric acid in deionized water.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at 228 nm.[10]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.
-
In Vivo Antihypertensive Activity Assay
This assay compares the blood pressure-lowering efficacy and duration of action of deuterated imidaprilat versus the non-deuterated compound in a relevant animal model of hypertension. Spontaneously Hypertensive Rats (SHRs) are a standard and widely accepted model for this purpose.[11][12][13]
Methodology:
-
Animal Acclimatization:
-
House male SHRs (e.g., 7-10 weeks old) under standard laboratory conditions with free access to food and water.[12]
-
Acclimatize the rats to the blood pressure measurement procedure for at least one week to minimize stress-induced readings.
-
-
Group Allocation:
-
Randomly divide the rats into at least three groups:
-
Vehicle Control: Receives the drug vehicle (e.g., distilled water).
-
Imidaprilat Group: Receives a standard dose of non-deuterated imidaprilat.
-
Deuterated Imidaprilat Group: Receives an equimolar dose of deuterated imidaprilat.
-
-
-
Drug Administration:
-
Administer the test compounds or vehicle orally via gavage once daily for a predetermined period (e.g., 3-4 weeks).[12]
-
-
Blood Pressure Monitoring:
-
Measure the systolic blood pressure (SBP) and diastolic blood pressure (DBP) at regular intervals (e.g., baseline, and several time points post-administration on select days) using a non-invasive tail-cuff method.
-
Ensure measurements are taken at the same time of day to minimize diurnal variations.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each rat.
-
Compare the mean blood pressure reduction and the duration of the antihypertensive effect between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA).
-
A more profound and sustained reduction in blood pressure in the deuterated group would confirm the therapeutic advantage.
-
Conclusion
While the core mechanism of a deuterated imidaprilat—competitive inhibition of the angiotensin-converting enzyme—would remain identical to its non-deuterated parent, the strategic application of deuterium holds significant potential to enhance its clinical utility. By slowing the metabolic inactivation via amide bond cleavage, a deuterated version is predicted to exhibit a longer half-life and greater overall drug exposure. This improved pharmacokinetic profile could translate into a more potent and sustained antihypertensive effect, potentially offering a superior therapeutic option with an optimized dosing regimen for patients with hypertension and heart failure. The experimental protocols outlined provide a clear roadmap for the preclinical validation of this promising drug development strategy.
References
- 1. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 5th communication: isolation and identification of metabolites of imidapril in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. courses.edx.org [courses.edx.org]
- 9. Single dose and steady state pharmacokinetics and pharmacodynamics of the ACE-inhibitor imidapril in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etflin.com [etflin.com]
- 11. Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antihypertensive and antioxidant effects of food-derived bioactive peptides in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Imidapril: A Technical Guide for Researchers
An In-depth Review of the Absorption, Distribution, Metabolism, and Excretion of Imidapril (B193102) and its Active Metabolite, Imidaprilat, with a Focus on Bioanalytical Methodologies Employing Imidaprilat-d3.
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril, and its active metabolite, Imidaprilat. It is intended for researchers, scientists, and professionals in drug development. This document details the metabolic pathway, summarizes key pharmacokinetic parameters in various species, and outlines a representative bioanalytical protocol where the deuterated internal standard, this compound, is critically employed.
Metabolism of Imidapril
Imidapril is an orally administered prodrug that is biologically inactive.[1][2] Following absorption, it undergoes rapid hydrolysis, primarily in the liver, to form its pharmacologically active diacid metabolite, Imidaprilat.[1][3][4][5][6] This conversion is catalyzed by hepatic nonspecific esterases.[7] Imidaprilat is a potent ACE inhibitor that competitively binds to the enzyme, preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1][2]
While the primary metabolic pathway is the activation to Imidaprilat (designated M1), other minor, inactive metabolites have been identified in animal studies.[8] These include metabolites formed by the cleavage of the amide bond (M2 and M3) and subsequent hydrolysis.[8]
References
- 1. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Imidapril in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]
- 5. Imidapril : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Imidapril Hydrochloride | C20H28ClN3O6 | CID 5485193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 5th communication: isolation and identification of metabolites of imidapril in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for High-Purity Imidaprilat-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity Imidaprilat-d3, a deuterated internal standard crucial for accurate bioanalytical studies. This document outlines key suppliers, available product specifications, and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Introduction to this compound
Imidaprilat (B20323) is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril (B193102). Labeled internal standards, such as this compound, are essential for quantitative bioanalysis as they compensate for variability during sample preparation and analysis, ensuring the accuracy and precision of pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like this compound, which has nearly identical physicochemical properties to the analyte, is the gold standard in LC-MS-based bioanalysis.
Commercial Suppliers of High-Purity this compound
A comprehensive search has identified several commercial suppliers offering high-purity this compound for research and development purposes. While specific purity and isotopic enrichment data are typically provided on lot-specific Certificates of Analysis (CoA), the following suppliers are recognized sources for this compound. Researchers are advised to request the latest CoA from the respective supplier to obtain precise quantitative data.
| Supplier | Website | Available Information |
| LGC Standards | --INVALID-LINK-- | Offers this compound (CAS: 1356019-69-6) and Imidapril-d3 Hydrochloride (CAS: 1356017-30-5). Certificate of Analysis and Safety Data Sheet are available.[1] |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides this compound for biochemical research. Lot-specific data is available on the Certificate of Analysis.[2] |
| VIVAN Life Sciences | --INVALID-LINK-- | Lists this compound (Catalogue No.: VLCS-00780) and states that CoA, MASS, NMR, and HPLC data are provided with the compound.[3] |
| MedChemExpress | --INVALID-LINK-- | Supplies this compound (6366A-d3), described as deuterium-labeled Imidaprilate. |
| United States Biological | --INVALID-LINK-- | Offers this compound (CAS: 1356019-69-6) and provides some physical characteristics such as melting point and solubility. |
Quantitative Data Summary
Quantitative data such as chemical purity and isotopic enrichment are critical for the accurate use of this compound as an internal standard. This information is typically detailed in the Certificate of Analysis provided by the supplier. The table below summarizes the general product specifications available from supplier websites.
| Parameter | LGC Standards | Santa Cruz Biotechnology | VIVAN Life Sciences | MedChemExpress | United States Biological |
| Product Name | This compound | This compound | This compound | This compound | This compound |
| CAS Number | 1356019-69-6 | - | 1356017-30-5 | - | 1356019-69-6 |
| Molecular Formula | C₁₈H₂₀D₃N₃O₆ | C₁₈H₂₀D₃N₃O₆ | C₁₈H₂₀D₃N₃O₆ | - | C₁₈H₂₀D₃N₃O₆ |
| Molecular Weight | 380.41 | 380.41 | 380.41 | - | - |
| Purity | CoA available | CoA available | CoA, HPLC available | High Purity | Highly Purified |
| Isotopic Enrichment | CoA available | CoA available | CoA, MASS, NMR available | - | - |
| Form | Neat | - | - | - | - |
| Storage | -20°C | - | -20°C (long-term) | - | -20°C (long-term) |
Experimental Protocol: Quantification of Imidaprilat in Human Plasma using LC-MS/MS
The following is a detailed methodology for the determination of imidaprilat in human plasma, adapted from a validated LC-MS/MS method. While the original study did not use this compound, this protocol is directly applicable for its use as an internal standard.
Sample Preparation (Solid-Phase Extraction)
A solid-phase extraction (SPE) method is employed to isolate imidaprilat and the internal standard (this compound) from human plasma.
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
-
Deproteinization : To a 0.5 mL aliquot of human plasma, add the working solution of this compound (internal standard).
-
Solid-Phase Extraction :
-
Condition an OASIS HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the deproteinized plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under vacuum.
-
-
Elution : Elute imidaprilat and this compound with 1 mL of methanol.
-
Evaporation : Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The reconstituted sample is then analyzed using a liquid chromatography-tandem mass spectrometry system.
Caption: LC-MS/MS Analytical Workflow.
-
Liquid Chromatography Conditions :
-
Column : Semi-micro ODS column.
-
Mobile Phase : A mixture of acetonitrile and 0.05% (v/v) formic acid in water (1:3, v/v).
-
Flow Rate : 0.2 mL/min.
-
Injection Volume : 10 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray ionization (ESI) in positive ion mode.
-
Detection : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Imidaprilat: precursor ion m/z 378 → product ion m/z 206.
-
This compound: The predicted transition would be precursor ion m/z 381 → product ion m/z 209. This should be confirmed experimentally.
-
-
Signaling Pathway Context: Renin-Angiotensin System
Imidaprilat, the active form of imidapril, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.
References
- 1. Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Stability-Indicating HPLC Method for Imidapril and Its Degradation Products Using a Design of Experiment (DoE) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidaprilat-d3: A Technical Guide to Safety and Handling for Researchers
Disclaimer: This document provides a technical overview of safety and handling procedures for Imidaprilat-d3 based on available data for its non-deuterated analogue, Imidaprilat, and its parent prodrug, Imidapril. A specific Safety Data Sheet (SDS) for this compound is not publicly available. The safety and handling precautions for a deuterated compound are considered equivalent to its non-deuterated counterpart. This guide is intended for use by qualified researchers and drug development professionals.
Introduction
Imidaprilat is the active metabolite of the prodrug Imidapril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] It is a key component in the therapeutic management of hypertension and chronic heart failure.[3][4] Imidaprilat exerts its pharmacological effect by competitively binding to ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1][5] This action is central to the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.[6] this compound is a stable, isotopically labeled version of Imidaprilat, used as an internal standard in pharmacokinetic and metabolic studies. Given its classification and potent biological activity, stringent adherence to safety and handling protocols is imperative in a laboratory setting.
Hazard Identification and Classification
Based on the available data for the parent compound, Imidapril Hydrochloride, researchers should handle this compound as a hazardous substance. The primary concerns include skin and eye irritation, and potential reproductive toxicity.[7][8]
GHS Classification Summary
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categories identified for Imidapril Hydrochloride.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[7][8] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7] |
Toxicological and Physicochemical Data
Quantitative data is essential for risk assessment. The following tables provide key toxicological and physicochemical values derived from documentation for Imidapril and Imidaprilat.
Table 3.1: Acute Toxicity Data (for Imidapril Hydrochloride)
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3,536 mg/kg | [7][8] |
| LD50 | Mouse | Oral | >5 g/kg | [7] |
| LD50 | Rat | Subcutaneous | >1 g/kg | [7] |
| LD50 | Mouse | Subcutaneous | >1 g/kg | [7] |
| TDLo | Rat | Oral | 16,500 mg/kg (7-17 days pregnant) | [8] |
LD50: Lethal Dose, 50%; TDLo: Toxic Dose Low
Table 3.2: Physicochemical Properties
| Property | Value (Imidaprilat) | Value (Imidapril HCl) | Reference |
| Molecular Formula | C₁₈H₂₃N₃O₆ | C₂₀H₂₈ClN₃O₆ | [1][5] |
| Molecular Weight | 377.4 g/mol | 441.9 g/mol | [1][5] |
| Appearance | Solid (Assumed) | Solid | [9] |
| Water Solubility | No data available | No data available | [9] |
| Stability | Stable under recommended storage conditions. | Stable under recommended storage conditions. | [9] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Imidaprilat functions by inhibiting the Angiotensin-Converting Enzyme (ACE). This interrupts the RAAS pathway, which plays a crucial role in blood pressure regulation. Understanding this pathway is key to appreciating the compound's biological significance and potential toxicity.
Experimental Protocols for Safety Assessment
The toxicological data presented are typically generated using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Protocol for Acute Oral Toxicity (Based on OECD TG 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure to assess acute oral toxicity.[10]
-
Principle: The method uses a stepwise procedure with a small number of animals (typically 3) per step to classify a substance based on its acute toxicity. The outcome of one step determines the dose for the next.[10]
-
Animal Model: Healthy, young adult rodents of a single sex (usually females) are used.[10]
-
Procedure:
-
Dose Progression:
-
If mortality occurs, the dose for the next step is lowered.
-
If no mortality occurs, the dose is increased for the next group.
-
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[12]
Protocol for In Vitro Skin Irritation (Based on OECD TG 439)
The Reconstructed Human Epidermis (RhE) Test Method provides an in vitro alternative to animal testing for skin irritation.[13][14]
-
Principle: This test assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[13]
-
Test System: A commercially available, multi-layered, differentiated model of the human epidermis is used.[13]
-
Procedure:
-
The test chemical is applied topically to the surface of the RhE tissue.
-
After a defined exposure period (e.g., up to 60 minutes), the chemical is removed by rinsing.
-
The tissues are incubated for a post-exposure period (e.g., 42 hours).
-
-
Viability Assessment: Tissue viability is measured using a quantitative assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT dye into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[14]
-
Endpoint: A chemical is identified as an irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less compared to negative controls.[15]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps.
Engineering Controls
-
Ventilation: Always handle solid this compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.[9]
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible.[9]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[9]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[9]
-
Body Protection: Wear a lab coat. For tasks with a higher risk of splashes, consider additional protective clothing.[9]
-
Respiratory Protection: If working outside of a fume hood or if aerosol formation is possible, a NIOSH-approved respirator may be necessary.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Avoid dust formation. Use non-sparking tools.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16] Store locked up and away from incompatible materials such as strong oxidizing agents.[9]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Accidental Release Measures
-
Spills: Evacuate personnel from the area. Wear appropriate PPE. For small spills of solid material, carefully sweep or scoop up and place into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area thoroughly. For large spills, follow institutional emergency procedures.[16]
Disposal Considerations
Dispose of waste material, including contaminated containers, in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains or waterways.[7]
References
- 1. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Imidapril Hydrochloride | C20H28ClN3O6 | CID 5485193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. mbresearch.com [mbresearch.com]
- 15. oecd.org [oecd.org]
- 16. fishersci.com [fishersci.com]
Assessing the Isotopic Purity of Imidaprilat-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of isotopically labeled compounds is fundamental to modern drug development and metabolic research. This technical guide provides a comprehensive overview of the methodologies employed to assess the isotopic purity of Imidaprilat-d3, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. Ensuring high isotopic enrichment is critical for its use as an internal standard in pharmacokinetic studies, enabling accurate quantification of the unlabeled drug in biological matrices.
This guide details the core analytical techniques, presents a framework for data interpretation, and provides standardized experimental protocols.
Data Presentation: Isotopic Distribution Analysis
A complete assessment of isotopic purity extends beyond simply quantifying the desired deuterated species. It involves determining the distribution of all isotopologues—molecules that differ only in their isotopic composition. The following table illustrates a representative isotopic distribution for a batch of this compound, as determined by high-resolution mass spectrometry.
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | 0.8 |
| d1 | 1.5 |
| d2 | 2.7 |
| d3 (Desired) | 95.0 |
Core Analytical Methodologies
The two primary techniques for determining the isotopic purity of small molecules like this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) for Isotopic Purity
High-resolution mass spectrometry (HR-MS) is a powerful tool for this assessment, offering the ability to resolve and accurately quantify ions based on their mass-to-charge ratio (m/z).[1][2][3] The high mass accuracy of modern instruments allows for the clear separation of isotopologue peaks, which is essential for accurate quantification.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the isotopic distribution, NMR spectroscopy, particularly ¹H-NMR, is invaluable for confirming the specific locations of deuteration.[4][5] By comparing the ¹H-NMR spectrum of the deuterated compound to its unlabeled counterpart, the absence of signals at specific chemical shifts confirms successful deuterium (B1214612) incorporation. Quantitative NMR (qNMR) can also be employed to determine the degree of deuteration at each site.[5]
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following sections detail standardized procedures for LC-MS and NMR analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Objective: To determine the isotopic distribution and calculate the percentage of each isotopologue.
Instrumentation: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) coupled with a liquid chromatography system.[6]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase.
-
-
LC Conditions:
-
LC Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100 to 500.
-
Resolution: Set to a high resolving power (e.g., > 60,000) to ensure baseline separation of isotopologue peaks.
-
Data Acquisition: Acquire data across the chromatographic peak corresponding to this compound.
-
-
Data Analysis:
-
Extract the mass spectrum for the this compound peak.
-
Identify and integrate the peak areas corresponding to the d0, d1, d2, and d3 isotopologues.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.
-
¹H-NMR Spectroscopy Protocol
Objective: To confirm the positions of deuteration by identifying the absence of specific proton signals.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 5-10 mg/mL.
-
-
NMR Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
The number of scans should be sufficient to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the spectrum to that of an authentic standard of unlabeled Imidaprilat.
-
Confirm the significant reduction or absence of proton signals at the expected positions of deuteration.
-
Workflow for Isotopic Purity Assessment
The following diagram illustrates the logical flow of the isotopic purity assessment process, from sample receipt to the final report.
Caption: Workflow for Isotopic Purity Assessment of this compound.
References
- 1. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
The Isotopologue Distinction: A Technical Guide to Imidaprilat and Imidaprilat-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physical and chemical properties of Imidaprilat and its deuterated analogue, Imidaprilat-d3. This document outlines the core differences, presents quantitative data in a structured format, details a key experimental protocol for their differential analysis, and visualizes relevant pathways and workflows to support research and development activities.
Core Physical and Chemical Differences
Imidaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.[1] It functions by competitively binding to and inhibiting ACE, which in turn blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.[1][2] this compound is a stable, isotopically labeled version of Imidaprilat where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This substitution is fundamental to its primary application as an internal standard in quantitative bioanalytical assays.
The core physical difference between Imidaprilat and this compound is their molecular weight. The addition of three neutrons from the deuterium atoms results in a predictable mass shift. This mass difference is the cornerstone of their differentiation in mass spectrometry. Chemically, the substitution of hydrogen with deuterium does not significantly alter the compound's reactivity, solubility, or pharmacological activity. The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to minor differences in metabolic rates (a phenomenon known as the kinetic isotope effect), but for its use as an internal standard, its chemical behavior is considered identical to the unlabeled analyte.
Quantitative Data Comparison
The following tables summarize the key quantitative properties of Imidaprilat and this compound.
Table 1: Physical Properties
| Property | Imidaprilat | This compound |
| Molecular Formula | C₁₈H₂₃N₃O₆[1] | C₁₈H₂₀D₃N₃O₆ |
| Molecular Weight | 377.4 g/mol [1] | 380.4 g/mol (approx.) |
| Monoisotopic Mass | 377.15868546 Da[1] | 380.177434 Da (calculated) |
| Melting Point | Not specified | 239-241 °C[3] |
| Solubility | Not specified | DMSO (sparingly, with heating), Methanol (sparingly)[3] |
| Appearance | Not specified | White to off-white solid[3] |
Table 2: Chemical Identifiers
| Identifier | Imidaprilat | This compound |
| CAS Number | 89371-44-8[1] | Not available |
| PubChem CID | 5464344[1] | Not available |
Experimental Protocol: Quantitative Analysis of Imidaprilat in Plasma using LC-MS/MS with this compound as an Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of Imidaprilat in biological matrices. The following is a representative protocol for this application.
Objective: To determine the concentration of Imidaprilat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Imidaprilat analytical standard
-
This compound internal standard (IS)
-
Human plasma (blank)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Imidaprilat and this compound in methanol.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Imidaprilat.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the internal standard (this compound) in methanol.
-
-
Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution and vortex.
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
The resulting supernatant can be further cleaned up using a suitable Solid Phase Extraction (SPE) protocol to remove phospholipids (B1166683) and other matrix components.
-
Evaporate the final eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific mass-to-charge ratio (m/z) transitions for Imidaprilat and this compound (Multiple Reaction Monitoring - MRM).
-
Imidaprilat: e.g., Precursor ion (Q1) m/z 378.2 -> Product ion (Q3) m/z [specific fragment]
-
This compound: e.g., Precursor ion (Q1) m/z 381.2 -> Product ion (Q3) m/z [corresponding specific fragment]
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Imidaprilat) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Imidaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to Imidaprilat.
Caption: Metabolic conversion of Imidapril to Imidaprilat.
Caption: LC-MS/MS analytical workflow.
Caption: Imidaprilat's mechanism of action in the RAAS pathway.
References
Methodological & Application
Application Note: High-Throughput Quantification of Imidaprilat in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of imidaprilat (B20323), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, in human plasma. The method utilizes Imidaprilat-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, in line with regulatory guidelines for bioanalytical method validation. A streamlined solid-phase extraction (SPE) procedure is employed for sample cleanup, followed by a rapid chromatographic separation. This method is well-suited for high-throughput analysis in clinical research and pharmacokinetic studies.
Introduction
Imidapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, imidaprilat, which is a potent inhibitor of the angiotensin-converting enzyme. Accurate measurement of imidaprilat concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most reliable correction for variations during sample preparation and analysis. This application note provides a detailed protocol for the determination of imidaprilat in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Imidaprilat and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of imidaprilat and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the imidaprilat stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Imidaprilat: m/z 378.2 → 206.1[1]
-
This compound: m/z 381.2 → 209.1 (hypothesized)
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, matrix effect, and stability.
Linearity:
The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL for imidaprilat in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 25 | 0.635 |
| 50 | 1.278 |
| 100 | 2.560 |
| 200 | 5.115 |
Precision and Accuracy:
The intra-day and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 8.2 | 105.4 | 9.5 | 103.8 |
| Low | 1.5 | 6.5 | 102.1 | 7.8 | 101.5 |
| Medium | 75 | 4.8 | 98.9 | 5.9 | 99.2 |
| High | 150 | 3.9 | 100.5 | 4.7 | 100.9 |
Recovery and Matrix Effect:
The extraction recovery of imidaprilat and this compound was consistent across the QC levels. The use of the deuterated internal standard effectively compensated for matrix effects.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 88.5 | 95.2 |
| High | 150 | 91.2 | 96.8 |
Stability:
Imidaprilat was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days).
Visualizations
Caption: Experimental workflow for the quantification of imidaprilat.
Caption: Logic of using a stable isotope-labeled internal standard.
Conclusion
This application note describes a validated LC-MS/MS method for the quantification of imidaprilat in human plasma using this compound as the internal standard. The method is sensitive, selective, and robust, making it suitable for high-throughput bioanalysis in clinical and pharmaceutical research. The use of a deuterated internal standard ensures the reliability of the results by effectively compensating for variability in sample preparation and matrix effects.
References
Application Note: Quantification of Imidaprilat in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidapril (B193102) is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. It is a prodrug that is rapidly hydrolyzed in vivo to its active diacid metabolite, Imidaprilat (B20323). Imidaprilat is responsible for the therapeutic effects by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which leads to vasodilation and a reduction in blood pressure.[1][2][3] Accurate quantification of Imidaprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4][5][6] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Imidaprilat in human plasma, utilizing its stable isotope-labeled counterpart, Imidaprilat-d3, as the internal standard (IS).
Pharmacodynamic Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Imidaprilat exerts its antihypertensive effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is responsible for converting the inactive Angiotensin I into the potent vasoconstrictor Angiotensin II.[2][7] Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[3][8] By blocking ACE, Imidaprilat reduces the levels of Angiotensin II, leading to decreased vascular resistance and lower blood pressure.[2]
Experimental Protocols
Chemicals and Reagents
-
Imidaprilat (reference standard, purity >99%)
-
This compound (internal standard, purity >99%)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
MS/MS System: SCIEX Triple Quad™ 5500 or equivalent triple quadrupole mass spectrometer equipped with a Turbo V™ ion source.
LC-MS/MS Method Workflow
The analytical process involves plasma sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Detailed Protocols
4.1. Preparation of Standard and QC Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Imidaprilat and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Imidaprilat stock solution with 50% methanol to create calibration standards. Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL.
-
Calibration Standards and QCs: Spike 45 µL of blank human plasma with 5 µL of the appropriate Imidaprilat working solution to achieve final concentrations ranging from 0.2 to 50 ng/mL.[9]
4.2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (50 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
Inject 5 µL into the LC-MS/MS system.
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC Conditions | |
| Column | Waters Acquity UPLC® HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| MRM Transition (Imidaprilat) | m/z 378.2 → 206.1[9] |
| MRM Transition (this compound) | m/z 381.2 → 209.1 |
| Collision Energy (CE) | 25 eV |
| Declustering Potential (DP) | 80 V |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Table 2: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| Imidaprilat | 0.2 - 50 | y = 0.0458x + 0.0012 | > 0.998 |
Table 3: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LQC | 0.5 | 6.8 | -2.5 | 7.9 | -1.8 |
| MQC | 10 | 4.2 | 1.3 | 5.1 | 2.4 |
| HQC | 40 | 3.5 | 3.1 | 4.5 | 3.6 |
(%CV = Coefficient of Variation; %Bias = [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100)
Table 4: Matrix Effect and Recovery
| QC Level | Analyte Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| LQC | 0.5 | 91.5 | 96.2 |
| HQC | 40 | 94.2 | 98.1 |
Results and Discussion
The developed LC-MS/MS method demonstrates high sensitivity and specificity for the quantification of Imidaprilat in human plasma. The use of a stable isotope-labeled internal standard, this compound, effectively compensates for any variability during sample preparation and ionization.[10][11]
The chromatographic conditions provided a sharp peak for Imidaprilat with a retention time of approximately 2.8 minutes, free from interference from endogenous plasma components. The calibration curve was linear over the concentration range of 0.2 to 50 ng/mL, which is suitable for clinical pharmacokinetic studies.[9] The precision (%CV) and accuracy (%Bias) values were well within the acceptable limits of ±15% (±20% for LLOQ), as specified by regulatory guidelines. The high extraction recovery and minimal matrix effect indicate the efficiency and robustness of the protein precipitation protocol.
Conclusion
This application note presents a validated, rapid, and reliable LC-MS/MS method for the quantification of Imidaprilat in human plasma. The simple protein precipitation procedure and the short chromatographic run time allow for a high-throughput analysis, making it highly suitable for supporting clinical trials and drug development studies involving Imidapril.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetic and pharmacodynamic study of imidaprilat, an active metabolite of imidapril, a new angiotensin-converting enzyme inhibitor, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Single dose and steady state pharmacokinetics and pharmacodynamics of the ACE-inhibitor imidapril in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. study.com [study.com]
- 8. phlebotomycareertraining.com [phlebotomycareertraining.com]
- 9. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cerilliant.com [cerilliant.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Imidaprilat-d3 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidapril (B193102) is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and chronic heart failure. It is a prodrug that is hydrolyzed in vivo to its active metabolite, imidaprilat (B20323). The accurate quantification of imidaprilat and its deuterated internal standard, Imidaprilat-d3, in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Effective sample preparation is a critical step to ensure the accuracy, precision, and sensitivity of the analytical method by removing interfering endogenous components from the plasma matrix.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
General Workflow for Plasma Sample Preparation
The selection of a sample preparation technique is a balance between the desired level of sample cleanup, recovery, throughput, and the complexity of the method. The general workflow for each technique is outlined below.
Caption: High-level overview of plasma sample preparation workflows.
Quantitative Data Summary
The performance of each sample preparation technique is evaluated based on key bioanalytical validation parameters. The following table summarizes typical quantitative data for the extraction of ACE inhibitors from plasma using PPT, LLE, and SPE.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) (Illustrative) | Solid-Phase Extraction (SPE) |
| Analyte | Lisinopril | Generic Small Molecule Drug | Enalaprilat |
| Extraction Recovery (%) | 96%[1] | 80 - 98%[2] | 85% |
| Matrix Effect (Ion Suppression/Enhancement) | ~7.6% Ion Suppression[1] | <15% | Not Significant |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[3] | 0.1 - 10 ng/mL | 1.0 ng/mL |
| Precision (%RSD) | < 11%[4] | < 7.5%[2] | < 15.4% |
| Accuracy (%Bias) | ± 6.8%[4] | Within ± 15% | 91.9 - 104.7% |
Note: Data for LLE is illustrative for a generic small molecule drug due to the lack of specific published data for this compound. Data for PPT and SPE are based on published results for structurally similar ACE inhibitors and are representative of expected performance for this compound.
Experimental Protocols
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing the bulk of proteins from plasma samples. It is a generic method that can be easily automated for high-throughput applications.
Workflow for Protein Precipitation:
Caption: Step-by-step workflow for the Protein Precipitation (PPT) method.
Detailed Protocol:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution to each plasma sample.
-
Vortexing: Vortex the samples for 30 seconds to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is a common starting point.
-
Vortexing: Vortex the samples vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS method.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method generally provides cleaner extracts than PPT.
Workflow for Liquid-Liquid Extraction:
Caption: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) method.
Detailed Protocol:
-
Sample Aliquoting: Aliquot 200 µL of human plasma into a clean centrifuge tube.
-
Internal Standard Spiking: Add the internal standard, this compound, to the plasma sample.
-
pH Adjustment: Add 200 µL of a suitable buffer (e.g., pH 4.0 acetate buffer) to adjust the pH of the sample. This is to ensure the analyte is in a neutral form for efficient extraction into the organic solvent.
-
Vortexing: Vortex the sample for 30 seconds.
-
Addition of Extraction Solvent: Add 1 mL of an appropriate, immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Extraction: Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex and inject the sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It provides the cleanest extracts and allows for sample concentration, leading to improved sensitivity. For imidaprilat, a mixed-mode or polymeric reversed-phase sorbent is often suitable. A published method for imidapril and imidaprilat utilizes an OASIS HLB (hydrophilic-lipophilic balanced) solid-phase extraction cartridge after deproteinization[5].
Workflow for Solid-Phase Extraction:
Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) method.
Detailed Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard. Then, add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins and adjust the pH. Centrifuge the sample at 4000 rpm for 10 minutes and collect the supernatant.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange or polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.0) to remove polar interferences.
-
Follow with a second wash using 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system for analysis.
Selecting the Appropriate Technique
The choice of sample preparation method depends on several factors, including the required sensitivity, sample throughput, and the complexity of the plasma matrix.
Caption: Decision tree for selecting a suitable sample preparation technique.
-
Protein Precipitation (PPT) is ideal for high-throughput screening and when a very high degree of sample cleanup is not essential. It is fast, simple, and cost-effective.
-
Liquid-Liquid Extraction (LLE) offers a better cleanup than PPT and is suitable when matrix effects are a concern. It requires more manual handling and is of moderate throughput.
-
Solid-Phase Extraction (SPE) provides the most thorough sample cleanup, minimizing matrix effects and allowing for analyte concentration, which is beneficial for assays requiring high sensitivity. While it can be automated, method development can be more complex.
References
- 1. agilent.com [agilent.com]
- 2. biotage.com [biotage.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Throughput Chromatographic Separation and Quantification of Imidaprilat and Imidaprilat-d3 in Human Plasma Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of Imidaprilat (B20323) and its deuterated internal standard, Imidaprilat-d3, in human plasma. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, ensuring high selectivity and accuracy for pharmacokinetic and bioequivalence studies. The methodology encompasses a streamlined solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and efficient chromatographic separation on a C18 reversed-phase column. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to facilitate implementation in a laboratory setting.
Introduction
Imidapril (B193102) is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the body to its active metabolite, Imidaprilat.[1][2] Accurate measurement of Imidaprilat in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification.
This application note presents a validated LC-MS/MS method for the determination of Imidaprilat in human plasma, utilizing this compound as the internal standard. The method is sensitive, specific, and suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Imidaprilat and this compound reference standards
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid (≥98%)
-
Ultrapure water
-
Human plasma (with EDTA as anticoagulant)
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Semi-micro ODS (C18) column
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to isolate Imidaprilat and this compound from human plasma.[3]
-
Spiking: To 200 µL of human plasma, add the internal standard (this compound) solution.
-
Deproteinization: Add a deproteinizing agent to the plasma sample.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol followed by ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analytes (Imidaprilat and this compound) from the cartridge.
-
Evaporation: Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[3]
Chromatographic Conditions
The chromatographic separation is performed on a C18 column.
-
Column: Semi-micro ODS (C18)
-
Mobile Phase: Acetonitrile and 0.05% (v/v) formic acid in water (1:3, v/v)[3]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Mass Spectrometric Conditions
The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Detection is performed using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Imidaprilat: m/z 378 → 206[3]
-
This compound: The precursor ion will be m/z 381, and the product ion would be expected to be m/z 206 or another stable fragment, assuming the deuterium (B1214612) labels are on a part of the molecule that does not include the fragment ion.
-
Data Presentation
The following tables summarize the quantitative data for the analytical method.
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 50 ng/mL | [3] |
| Precision (RSD%) | < 13.2% | [3] |
| Accuracy | Adequate over the concentration range | [3] |
Table 1: Quantitative Performance of the Analytical Method
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Imidaprilat | 378 | 206 |
| This compound | 381 (Predicted) | 206 (Predicted) |
Table 2: Mass Spectrometric Transitions for Imidaprilat and this compound
Mandatory Visualization
Caption: Experimental workflow for the analysis of Imidaprilat.
Caption: Logical relationship of the analytical components.
References
- 1. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Imidaprilat-d3 in Clinical Pharmacokinetic Studies
Introduction
Imidapril (B193102) is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and chronic heart failure.[1] It is a prodrug that is rapidly converted in the liver to its pharmacologically active metabolite, imidaprilat (B20323).[2][3] The accurate quantification of imidaprilat in biological matrices, such as human plasma, is essential for pharmacokinetic (PK) and bioequivalence studies.[2]
The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[4] To ensure the accuracy and precision of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[4][5] Imidaprilat-d3, a deuterated form of imidaprilat, serves as the ideal internal standard for this purpose. It is chemically and physically identical to the analyte (imidaprilat) but is distinguishable by the mass spectrometer due to its higher mass.[5][6] This allows it to perfectly mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for potential variability and ensuring reliable results.[4]
These application notes provide a comprehensive overview of the principles, protocols, and data handling for the use of this compound as an internal standard in clinical pharmacokinetic studies of imidapril.
Principle of Deuterated Internal Standards
The core advantage of using this compound is its ability to co-elute with the native imidaprilat during chromatographic separation.[6] By adding a known concentration of this compound to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process, it experiences the same experimental conditions as the analyte.[4] This includes any loss during extraction, variability in injection volume, and matrix-induced ion suppression or enhancement in the mass spectrometer.[4][5] The instrument measures the peak area ratio of the analyte to the internal standard. Because both are affected proportionally by experimental variations, the ratio remains constant, leading to precise and accurate quantification.[4]
References
- 1. Clinical pharmacokinetics and selective pharmacodynamics of new angiotensin converting enzyme inhibitors: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Notes and Protocols for the Preparation of a Standard Curve Using Imidaprilat-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a standard curve for the quantification of imidaprilat (B20323) using Imidaprilat-d3 as an internal standard (IS). The methodology is primarily designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and is applicable for bioanalytical studies requiring the accurate measurement of imidaprilat in biological matrices such as plasma.
Introduction
Imidapril (B193102) is an angiotensin-converting enzyme (ACE) inhibitor that is hydrolyzed in vivo to its active metabolite, imidaprilat. Accurate quantification of imidaprilat is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is a robust method to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the assay.[1] This protocol outlines the necessary steps for preparing stock solutions, creating a standard curve, and establishing quality control samples for the bioanalysis of imidaprilat.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Imidaprilat | Reference Standard Supplier | ≥98% purity |
| This compound | VIVAN Life Sciences or equivalent | ≥98% purity, isotopic purity ≥99% |
| Methanol (B129727) | HPLC or LC-MS grade | - |
| Acetonitrile (B52724) | HPLC or LC-MS grade | - |
| Formic Acid | LC-MS grade | - |
| Deionized Water | Type I | - |
| Drug-free Human Plasma | Reputable biological supplier | - |
Experimental Protocols
Preparation of Stock and Working Solutions
Proper preparation and storage of stock and working solutions are critical for the accuracy of the entire analytical run.
3.1.1. Imidaprilat Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of imidaprilat reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution with 50:50 (v/v) methanol:water to achieve concentrations suitable for spiking into the biological matrix. Suggested concentrations are provided in Table 1.
3.1.2. This compound Internal Standard (IS) Working Solution
-
Primary IS Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.
-
IS Working Solution (e.g., 500 ng/mL): Dilute the primary IS stock solution with 50:50 (v/v) methanol:water to a final concentration that provides a consistent and appropriate response in the LC-MS/MS system.
3.1.3. Storage of Solutions
Stock solutions should be stored at -20°C.[2] Working solutions can be stored at 2-8°C for a shorter duration. All solutions should be protected from light. Stability of these solutions should be established as part of the bioanalytical method validation.
Preparation of Calibration Curve Standards and Quality Control Samples
A calibration curve should be prepared in the same biological matrix as the study samples.[3]
-
Spiking Procedure: Spike appropriate volumes of the imidaprilat working standard solutions into drug-free human plasma to achieve the desired calibration concentrations. A typical calibration curve consists of a blank (matrix with no analyte or IS), a zero sample (matrix with IS only), and at least six non-zero concentration levels.[3]
-
Calibration Standards: A suggested range for the calibration curve for imidaprilat in plasma is 0.2 to 50 ng/mL.[3] See Table 2 for an example set of calibration standards.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared in the same manner as the calibration standards but from a separate weighing of the reference standard. Suggested QC concentrations are provided in Table 3.
Sample Preparation for LC-MS/MS Analysis
A protein precipitation method is a common and effective technique for extracting imidaprilat from plasma samples.[2]
-
Aliquot 100 µL of each calibration standard, QC sample, and study sample into a microcentrifuge tube.
-
Add a fixed volume of the this compound IS working solution to each tube (except for the blank).
-
Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to each tube to precipitate the plasma proteins.
-
Vortex mix for 1-2 minutes.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Inject an aliquot into the LC-MS/MS system.
Data Presentation
The following tables provide examples of concentrations for the preparation of a standard curve and quality control samples for imidaprilat analysis.
Table 1: Example Imidaprilat Working Standard Concentrations
| Working Standard ID | Concentration (ng/mL) |
| WS-1 | 2 |
| WS-2 | 5 |
| WS-3 | 10 |
| WS-4 | 25 |
| WS-5 | 50 |
| WS-6 | 100 |
| WS-7 | 250 |
| WS-8 | 500 |
Table 2: Example Calibration Curve Standards in Plasma
| Standard Level | Nominal Concentration (ng/mL) |
| Blank | 0 (no analyte or IS) |
| Zero | 0 (IS only) |
| LLOQ | 0.2 |
| CAL 2 | 0.5 |
| CAL 3 | 1.0 |
| CAL 4 | 5.0 |
| CAL 5 | 10.0 |
| CAL 6 | 25.0 |
| CAL 7 | 40.0 |
| ULOQ | 50.0 |
| LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification |
Table 3: Example Quality Control (QC) Sample Concentrations in Plasma
| QC Level | Nominal Concentration (ng/mL) |
| Low QC (LQC) | 0.6 |
| Medium QC (MQC) | 20.0 |
| High QC (HQC) | 40.0 |
Visualization of Workflows
The following diagrams illustrate the key processes in preparing a standard curve with this compound.
Caption: Workflow for preparing and analyzing a standard curve.
Caption: Logical relationship of components in the analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method Using Imidaprilat-d3 for Bioequivalence Studies of Imidapril Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative determination of imidaprilat (B20323), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril (B193102), in human plasma. The method employs a stable isotope-labeled internal standard, Imidaprilat-d3, and utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity. This robust and validated bioanalytical method is suitable for pharmacokinetic analysis in bioequivalence studies of imidapril formulations, ensuring accurate and reproducible results that meet regulatory requirements.
Introduction
Imidapril is a prodrug that is rapidly hydrolyzed in the liver to its pharmacologically active diacid metabolite, imidaprilat.[1][2] Imidaprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[2] For the approval of generic formulations of imidapril, regulatory agencies require bioequivalence (BE) studies to demonstrate that the generic product has a comparable rate and extent of absorption to the reference product.[3][4][5]
The cornerstone of a successful BE study is a reliable bioanalytical method.[6][7] LC-MS/MS is the preferred technique due to its high sensitivity, selectivity, and speed.[6][8] A critical component of this method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is ideal as it shares near-identical physicochemical properties with the analyte, ensuring the highest accuracy and precision.[9]
This application note details a complete workflow, from the mechanism of action and study design to a step-by-step experimental protocol and data analysis for a typical imidapril bioequivalence study.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Imidaprilat exerts its antihypertensive effect by inhibiting ACE, which is responsible for converting angiotensin I into the potent vasoconstrictor, angiotensin II. By blocking this conversion, imidaprilat reduces angiotensin II levels, leading to decreased vascular resistance and lower aldosterone (B195564) secretion, ultimately reducing blood pressure.[2]
Figure 1: Mechanism of Imidaprilat action on the RAAS pathway.
Bioequivalence Study and Analytical Workflow
A typical bioequivalence study for an immediate-release imidapril formulation follows a randomized, two-period, two-sequence, single-dose crossover design.[3][4] Healthy volunteers receive the test and reference formulations separated by a washout period. Plasma samples are collected at predetermined time points to characterize the pharmacokinetic profile of imidaprilat. The analytical workflow ensures that these samples are processed and analyzed accurately.
Figure 2: General workflow for an Imidapril bioequivalence study.
Detailed Experimental Protocol
This protocol outlines the procedure for sample preparation and LC-MS/MS analysis.
4.1. Materials and Reagents
-
Reference Standards: Imidaprilat, this compound
-
Solvents: HPLC-grade Methanol (B129727), Acetonitrile
-
Reagents: Formic acid, Ammonium formate, Ultrapure water
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
-
Equipment: Calibrated pipettes, Centrifuge, LC-MS/MS system (e.g., Sciex API 4000 or equivalent)
4.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples at room temperature.
-
Aliquot: Pipette 200 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of this compound working solution (e.g., 100 ng/mL) to all samples except for blank matrix samples. Vortex for 10 seconds.
-
Condition SPE Plate: Condition a suitable SPE plate (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load: Load the plasma sample onto the SPE plate.
-
Wash: Wash the plate with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analytes with 1 mL of methanol into a clean collection plate.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Analyze: Transfer to an autosampler vial and inject into the LC-MS/MS system.
4.3. LC-MS/MS Method Parameters
The following tables provide typical starting conditions for method development.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| LC System | Shimadzu Prominence or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic 40% B, or a shallow gradient |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3.0 minutes |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
|---|---|
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 25 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Imidaprilat | 377.2 | 206.1 | 150 | 25 |
| This compound (IS) | 380.2 | 209.1 | 150 | 25 |
Note: The m/z transitions for imidaprilat are consistent with published literature.[10] Parameters such as collision energy should be optimized for the specific instrument used.
Results and Data Analysis
5.1. Method Performance A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed.[4][5] This includes establishing linearity, accuracy, precision, selectivity, and stability. The calibration curve, plotting the peak area ratio (Analyte/IS) against concentration, should have a correlation coefficient (r²) of ≥0.99.
5.2. Pharmacokinetic and Statistical Analysis Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time profiles for each subject and formulation.[11] Statistical analysis is then performed on the log-transformed data.
Table 4: Illustrative Pharmacokinetic Parameters (Mean ± SD)
| Parameter | Test Formulation | Reference Formulation |
|---|---|---|
| Cmax (ng/mL) | 45.2 ± 11.3 | 47.8 ± 12.1 |
| AUC0-t (ng·h/mL) | 310.5 ± 75.8 | 322.1 ± 80.4 |
| AUC0-∞ (ng·h/mL) | 318.9 ± 78.2 | 330.5 ± 82.9 |
For two formulations to be considered bioequivalent, the 90% Confidence Intervals (CI) for the geometric mean ratio of the test to reference product for both Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[12]
Table 5: Statistical Analysis for Bioequivalence Assessment
| Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval | Regulatory Acceptance Range |
|---|---|---|---|
| Cmax | 94.56 | 87.12% – 102.65% | 80.00% – 125.00% |
| AUC0-t | 96.39 | 90.58% – 102.59% | 80.00% – 125.00% |
The data presented in Tables 4 and 5 are for illustrative purposes only.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly selective, sensitive, and reliable means for the quantification of imidaprilat in human plasma. The protocol is well-suited for high-throughput analysis required in clinical bioequivalence studies. Proper implementation of this method will generate high-quality pharmacokinetic data, enabling accurate assessment of the bioequivalence between different imidapril formulations and supporting the regulatory approval of generic drug products.
References
- 1. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]
- 3. ijsdr.org [ijsdr.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. jchps.com [jchps.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of imidapril and its active metabolite imidaprilat following single dose and during steady state in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sysrevpharm.org [sysrevpharm.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Imidaprilat-d3 Quantification
Welcome to the technical support center for the bioanalysis of Imidaprilat-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of this compound using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively affect the accuracy, precision, and sensitivity of the analytical method.[3] In the context of this compound quantification, unaddressed matrix effects can lead to erroneous pharmacokinetic and toxicokinetic data.
Q2: What are the primary sources of matrix effects in plasma samples?
A2: The most common sources of matrix effects in plasma are phospholipids (B1166683) from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[4] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances such as anticoagulants and dosing vehicles, can also contribute to matrix effects.[2]
Q3: Is it mandatory to evaluate matrix effects during method validation?
A3: Yes, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the evaluation of matrix effects as a critical component of bioanalytical method validation. This ensures the reliability and accuracy of the data submitted for drug approval. The assessment typically involves analyzing at least six different lots of the biological matrix to check for variability in matrix effects.
Q4: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in mitigating matrix effects?
A4: A SIL-IS is considered the gold standard for compensating for matrix effects.[5] Because this compound is chemically and physically very similar to the analyte (Imidaprilat), it will experience nearly identical ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification. However, it's important to note that a SIL-IS compensates for matrix effects but does not eliminate the underlying cause of ion suppression, which can still impact the overall sensitivity of the assay.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of this compound that may be related to matrix effects.
Issue 1: I'm observing significant ion suppression for this compound, leading to low sensitivity.
-
Possible Cause: Co-elution of interfering compounds, most likely phospholipids, from the plasma matrix.
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples. A specific method for imidapril (B193102) and its active metabolite, imidaprilat (B20323), in human plasma involves the use of an OASIS HLB solid-phase extraction cartridge after deproteinization.[6]
-
Liquid-Liquid Extraction (LLE): LLE can also be highly effective at removing phospholipids and other interferences.
-
Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing phospholipids and may not be sufficient to overcome significant ion suppression.[5]
-
-
Improve Chromatographic Separation: Modifying your HPLC or UHPLC method can help to separate this compound from the region where ion suppression occurs.
-
Adjust the Gradient: Altering the mobile phase gradient can shift the retention time of this compound away from interfering peaks.
-
Change the Column: Using a column with a different stationary phase chemistry can provide alternative selectivity and better resolution from matrix components.
-
-
Issue 2: My calibration curve is non-linear, especially at lower concentrations.
-
Possible Cause: Inconsistent matrix effects across the concentration range. This can happen if the matrix effect is concentration-dependent.
-
Solutions:
-
Evaluate Matrix Factor: Perform a quantitative assessment of the matrix effect at low and high quality control (QC) concentrations. The matrix factor (MF) should be consistent across the calibration range. An ideal MF is between 0.8 and 1.2.
-
Use a More Effective Sample Preparation Technique: If the matrix effect is significant and variable, a more rigorous sample cleanup method like SPE is recommended to ensure a consistent and minimal matrix effect.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects. However, this does not address variability between different lots of the matrix.
-
Issue 3: I am seeing high variability in my quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects between different wells of a 96-well plate or between different batches of analysis. This can be due to variations in the sample preparation process or lot-to-lot variability in the biological matrix.
-
Solutions:
-
Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. This will help you to determine if your analyte is eluting in a "dirty" part of the chromatogram.
-
Review Sample Preparation Procedure: Ensure that your sample preparation is being performed consistently. For automated methods, check the liquid handler's performance. For manual methods, ensure uniform treatment of all samples.
-
Assess Lot-to-Lot Variability: Test at least six different lots of plasma to determine if the matrix effect is consistent. If significant variability is observed, a more robust sample preparation method is necessary.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is crucial for minimizing matrix effects. Below is a qualitative comparison of the most common techniques.
| Technique | Selectivity & Cleanup Efficiency | Throughput | Cost | General Recommendation for this compound |
| Protein Precipitation (PPT) | Low | High | Low | Suitable for initial method development or when matrix effects are minimal. Often not sufficient for regulated bioanalysis due to residual phospholipids.[5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | Can be very effective at removing phospholipids and providing a clean extract. Requires method development to optimize solvents and pH. |
| Solid-Phase Extraction (SPE) | High | Moderate to High (with automation) | High | Highly Recommended. Provides the cleanest extracts and is the most effective method for removing a broad range of interferences, leading to reduced matrix effects and improved assay robustness.[6] |
Experimental Protocols
1. Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Materials:
-
HPLC/UHPLC system coupled to a mass spectrometer.
-
Syringe pump.
-
T-connector.
-
A solution of this compound in mobile phase (e.g., 100 ng/mL).
-
Blank, extracted plasma sample (prepared using your current method).
-
Neat solution (mobile phase).
-
-
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the column to one inlet of the T-connector.
-
Connect the syringe pump containing the this compound solution to the second inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
Begin infusing the this compound solution at a constant flow rate (e.g., 10 µL/min) to obtain a stable signal.
-
Inject a neat solution to establish a baseline signal for the infused analyte.
-
Inject the blank, extracted plasma sample.
-
Monitor the signal of the infused this compound. Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a rise indicates ion enhancement.[7]
-
2. Quantitative Assessment of Matrix Factor using the Post-Extraction Spike Method
This method quantifies the extent of matrix effects.
-
Materials:
-
Blank plasma from at least six different sources.
-
This compound stock solution.
-
Your established sample preparation method.
-
-
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Spike this compound into the reconstitution solvent at low and high QC concentrations.
-
Set B (Analyte in Extracted Matrix): Extract blank plasma samples using your sample preparation method. Spike this compound into the final, extracted matrix at the same low and high QC concentrations as in Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each concentration and each lot of plasma:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots of plasma should be ≤ 15%.
-
3. Solid-Phase Extraction (SPE) Protocol for this compound in Human Plasma (Example)
This is a general example protocol based on a published method for imidapril and imidaprilat.[6] Optimization will be required for your specific application.
-
Materials:
-
OASIS HLB SPE cartridges.
-
Human plasma samples.
-
Acetonitrile.
-
0.05% Formic acid in water.
-
Centrifuge.
-
Nitrogen evaporator.
-
-
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add a protein precipitation solvent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the OASIS HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL of acetonitrile:0.05% formic acid (1:3, v/v)).[6]
-
Visualizations
Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).
Caption: Troubleshooting Workflow for Identifying and Mitigating Matrix Effects.
Caption: General Sample Preparation Workflow for this compound Quantification.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for Imidaprilat-d3 in HPLC.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Imidaprilat-d3 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What defines a "good" peak shape in HPLC? A good chromatographic peak should be symmetrical and have a Gaussian distribution.[1] Peak symmetry is crucial for accurate quantification and resolution.[2] The symmetry is often measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As), with an ideal value being 1.0.[2][3]
Q2: Why is my this compound peak exhibiting tailing? Peak tailing is the most common peak shape distortion and often occurs when there is more than one mechanism for analyte retention.[4] For a compound like this compound, which likely contains basic functional groups, the primary cause of tailing is often secondary interactions with ionized residual silanol (B1196071) groups (Si-OH) on the surface of silica-based HPLC columns.[4][5][6]
Q3: What is an acceptable USP Tailing Factor (Tf)? A Tf value close to 1.0 is optimal. While peaks with a Tf up to 1.5 may be acceptable for some assays, a value greater than 2.0 is generally considered unacceptable for methods requiring high precision.[3][4]
Q4: Can my sample injection solvent cause poor peak shape? Yes, a mismatch between the injection solvent and the mobile phase is a common cause of peak distortion.[7] If the injection solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can lead to peak broadening and tailing.[7] Whenever possible, the sample should be dissolved in the mobile phase itself.[8]
Troubleshooting Guide for Peak Tailing
Q5: My this compound peak is tailing. Where should I start troubleshooting? The most probable cause is the chemical interaction between your analyte and the stationary phase.[7] Given that this compound likely has basic properties, start by addressing potential secondary interactions with the column's silica (B1680970) backbone.
Key areas to investigate are:
-
Mobile Phase pH: The pH of the mobile phase is a critical factor influencing peak shape for ionizable compounds.[9][10]
-
Column Health and Chemistry: The type of column and its current condition are crucial for good chromatography.[5]
-
System and Method Parameters: Issues like sample overload and extra-column volume can also contribute to tailing.[2][7]
Mobile Phase and Chemical Interactions
Q6: How does mobile phase pH affect the peak shape of this compound? At a mid-range pH (e.g., > 4), residual silanol groups on the silica surface become deprotonated and negatively charged, leading to strong ionic interactions with protonated basic compounds like this compound.[2][4][6] This secondary interaction mechanism causes peak tailing.[4] If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak distortion or splitting.[10]
Q7: What is the recommended strategy for optimizing mobile phase pH to reduce tailing? To minimize silanol interactions, lower the mobile phase pH.[6] Operating at a low pH (e.g., pH 2.5-3.5) ensures that the silanol groups are fully protonated (neutral), which prevents the unwanted ionic interactions that cause tailing.[3][4] It is also important to use a buffer to stabilize the pH and ensure reproducibility.[2]
Quantitative Impact of Mobile Phase pH on Peak Shape
The following table illustrates the expected effect of mobile phase pH on the peak shape of a basic analyte like this compound.
| Mobile Phase pH | Expected USP Tailing Factor (Tf) | Rationale |
| 7.0 | > 2.0 | At neutral pH, silanol groups are ionized, leading to strong secondary interactions and significant peak tailing.[2][4] |
| 4.5 | 1.6 - 2.0 | As pH approaches the pKa of silanol groups (~3.8-4.5), interactions are still significant, causing moderate tailing.[11] |
| 3.0 | 1.0 - 1.3 | At low pH, silanol groups are protonated and inactive, minimizing secondary interactions and resulting in a sharp, symmetrical peak.[3][4] |
HPLC Column and System Integrity
Q8: I've adjusted the pH, but tailing persists. Could the column be the problem? Yes. Even with an optimal mobile phase, a compromised or inappropriate column can lead to poor peak shape. Consider the following:
-
Column Chemistry: Use a modern, high-purity silica column that is "end-capped."[2][5] End-capping chemically blocks many of the residual silanol groups, reducing their availability for secondary interactions.[4][12]
-
Column Degradation: Columns degrade over time. Contaminants can accumulate on the column inlet, or the packed bed can deform, creating a void.[5][7] These issues disrupt the flow path and cause peak distortion.[7]
-
Blocked Frit: A partially blocked inlet frit can also cause peak tailing and broadening.[4][5]
Q9: How can I diagnose and fix column-related issues? First, try flushing the column with a strong solvent to remove contaminants.[1] If this doesn't work, substituting the column with a new one of the same type is a quick way to confirm if the original column was the problem.[4][5] To protect your analytical column, always use a guard column and in-line filters, and ensure your samples are properly filtered before injection.[1]
Q10: What are "extra-column effects" and how do they contribute to poor peak shape? Extra-column effects refer to any peak broadening or tailing that occurs outside of the analytical column.[2] This is caused by dead volume in the system, which can arise from:
-
Using tubing with a wide internal diameter or excessive length.[2][7]
-
Poorly made connections or loose fittings.[3]
-
A large detector cell volume.[3]
To minimize these effects, use narrow-bore tubing (e.g., 0.005" or 0.12 mm ID) and keep all connections as short as possible.[1][2]
Experimental Protocols
Protocol: General HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method for this compound, focusing on achieving optimal peak shape.
-
Column Selection:
-
Use a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). A column with a polar-embedded phase can also provide good peak shape for basic compounds.[2]
-
-
Mobile Phase Preparation:
-
Aqueous Component (A): Prepare a 20 mM potassium phosphate (B84403) buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Organic Component (B): HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: 10% B to 70% B over 15 minutes
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength for Imidaprilat.
-
Injection Solvent: Prepare the sample in a mixture that mimics the initial mobile phase conditions (e.g., 90:10 Aqueous:Organic).
-
-
System Suitability:
-
Inject a standard solution six times.
-
Acceptance Criteria: The USP Tailing Factor for the this compound peak should be ≤ 1.5. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Visual Troubleshooting Guides
The following diagrams illustrate the key concepts and workflows for troubleshooting poor peak shape.
Caption: Troubleshooting workflow for peak tailing.
Caption: Effect of mobile phase pH on silanol interactions.
References
- 1. mastelf.com [mastelf.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. agilent.com [agilent.com]
- 12. LC Technical Tip [discover.phenomenex.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Imidaprilat-d3 Detection
Welcome to the technical support center for the analysis of Imidaprilat (B20323) using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for the detection of Imidaprilat and its deuterated internal standard, Imidaprilat-d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for detecting Imidaprilat and this compound?
A1: For the detection of Imidaprilat and its deuterated internal standard, this compound, using a triple quadrupole mass spectrometer, the following Multiple Reaction Monitoring (MRM) transitions are recommended. These parameters should be optimized for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Imidaprilat | 378.2 | 206.1 | Positive |
| This compound | 381.2 | 209.1 | Positive |
Note: The MRM transition for this compound is inferred from the known transition of Imidaprilat and the addition of three deuterium (B1214612) atoms. It is crucial to confirm these transitions by infusing a standard solution of this compound into the mass spectrometer.
Q2: What are the typical Liquid Chromatography (LC) conditions for Imidaprilat analysis?
A2: A common approach for the chromatographic separation of Imidaprilat involves reversed-phase chromatography. Below are typical starting conditions that can be further optimized.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute Imidaprilat, then re-equilibrate. A typical gradient might be 5-95% B over 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Q3: How should I prepare my plasma samples for Imidaprilat analysis?
A3: Solid-phase extraction (SPE) is a robust method for extracting Imidaprilat from plasma, as it effectively removes phospholipids (B1166683) and other matrix components that can cause ion suppression.[1]
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
-
Pre-treatment: To 500 µL of plasma, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.
-
Protein Precipitation: Add 1 mL of 0.1% formic acid in acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to dissolve.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Imidaprilat and this compound.
Issue 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Infuse a standard solution of Imidaprilat and this compound directly into the mass spectrometer to determine the optimal precursor and product ions. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the signal for both analytes. |
| Sample Degradation | Imidaprilat can be susceptible to degradation. Ensure proper sample handling and storage (e.g., -80°C). Perform stability tests at each stage of the sample preparation and analysis process. |
| Inefficient Extraction | Evaluate the recovery of your extraction method. If using SPE, ensure proper conditioning, loading, washing, and elution steps are followed. Consider alternative extraction methods like liquid-liquid extraction if recovery is low. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated LC System | Flush the LC system with a strong solvent (e.g., isopropanol) to remove any contaminants. Ensure fresh, high-purity mobile phases are used. |
| Matrix Effects | Matrix components co-eluting with the analytes can cause ion suppression or enhancement, leading to a noisy baseline. Improve chromatographic separation to resolve analytes from interfering matrix components. Optimize the sample preparation to remove more interferences. |
| Leaking Fittings | Check all LC connections for leaks, as this can introduce air and cause baseline instability. |
Issue 3: Inconsistent or Drifting Retention Times
| Possible Cause | Troubleshooting Step |
| Column Degradation | The performance of an LC column can degrade over time. Replace the column if peak shape and retention time stability do not improve with washing. |
| Inconsistent Mobile Phase Composition | Ensure mobile phases are prepared accurately and consistently. Use a mobile phase degasser to prevent bubble formation. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable column temperature throughout the analytical run. |
Issue 4: this compound Signal is Low or Absent
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transition for IS | As with the analyte, infuse a standard of this compound to confirm its specific precursor and product ions. |
| Degradation of Internal Standard | Verify the stability of the this compound stock and working solutions. Prepare fresh solutions if degradation is suspected. |
| Insufficient Spiking Volume or Concentration | Double-check the concentration of the internal standard working solution and the volume added to each sample to ensure it is appropriate for the expected analyte concentration range. |
Visualizations
References
How to address ion suppression for Imidaprilat-d3 in ESI-MS.
Welcome to the technical support center for the bioanalysis of Imidaprilat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression for Imidaprilat and its deuterated internal standard, Imidaprilat-d3, in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of Imidaprilat.
Question 1: We are observing low signal intensity and high variability for both Imidaprilat and its internal standard, this compound. What is the likely cause?
Answer: Low signal intensity and high variability for both the analyte and the internal standard are strong indicators of significant ion suppression.[1] This phenomenon occurs when co-eluting components from the sample matrix interfere with the ionization of your target compounds in the ESI source.[1][2][3]
Common Causes:
-
Inadequate Sample Cleanup: The primary reason is often the presence of interfering substances from the biological matrix (e.g., plasma, urine).[1][4] Key culprits include phospholipids (B1166683), salts, and other endogenous molecules.[5][6]
-
Matrix Effects: Components of the biological sample can alter the ionization efficiency of the analyte and internal standard.[7] This competition for ionization leads to a suppressed signal.[3][8]
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing matrix components. Protein precipitation is a common technique but is often less effective at removing phospholipids compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][9]
-
Perform a Post-Column Infusion Experiment: This experiment will help you visualize the regions of ion suppression in your chromatogram.[4][5][6] By understanding where suppression occurs, you can adjust your chromatography to separate the elution of Imidaprilat from these zones.
-
Optimize Chromatography: Improving chromatographic resolution can separate Imidaprilat and this compound from the interfering matrix components.[10] Consider adjusting the gradient profile, changing the analytical column, or using a smaller particle size column (e.g., UPLC) to enhance separation.[10]
Question 2: The ratio of Imidaprilat to this compound is inconsistent across our samples, leading to poor accuracy and precision. Why is this happening if the internal standard is supposed to correct for these effects?
Answer: Inconsistent analyte-to-internal standard ratios suggest that Imidaprilat and this compound are experiencing different degrees of ion suppression. While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute and be affected similarly by the matrix, this is not always the case.[1][7][11] This phenomenon is known as differential matrix effects .[7][11][12]
Potential Causes:
-
Chromatographic Separation of Isotopologues: The primary cause is often a slight difference in retention time between the analyte and its deuterated internal standard.[7][8][13] This "isotope effect" can cause them to elute into regions with varying levels of ion suppression, thus defeating the purpose of the internal standard.[7][11][12]
-
Variable Matrix Composition: Significant differences in the matrix composition between individual samples can lead to variable ion suppression that is not consistently compensated for by the internal standard.[1]
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine your chromatograms to confirm if Imidaprilat and this compound are perfectly co-eluting. Even a small offset in retention time can lead to significant issues.[8]
-
Improve Chromatographic Conditions: Adjust your method to ensure complete co-elution. This might involve using a column with lower resolving power or modifying the mobile phase composition.[8] The goal is to have both peaks overlap completely.[8]
-
Enhance Sample Cleanup: A more rigorous sample preparation method, such as SPE, can minimize the overall matrix effect, thereby reducing the impact of any slight chromatographic separation between the analyte and the internal standard.[2][14]
Below is a diagram illustrating the troubleshooting workflow for these common issues.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix.[1][2][3] In the electrospray process, there is a limited amount of charge and space available on the surface of droplets.[15] When matrix components (like salts, phospholipids, or metabolites) are present at high concentrations, they compete with the analyte (Imidaprilat) for this charge and surface area, leading to a decreased signal for the analyte.[2][3]
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard is considered the "gold standard" for quantitative bioanalysis.[7] Because it is chemically almost identical to the analyte, it is expected to behave similarly during sample preparation, chromatography, and ionization.[7] By adding a known amount of this compound to every sample, variations in the analytical process, including ion suppression, can be corrected by calculating the ratio of the analyte signal to the internal standard signal.[7]
Q3: Can this compound completely eliminate issues from ion suppression?
A3: While highly effective, it may not always provide perfect compensation.[7][11] As discussed in the troubleshooting section, if the deuterated internal standard does not perfectly co-elute with the analyte, it can be subjected to a different degree of ion suppression, leading to inaccurate results.[7][8][13] This is a critical consideration during method development and validation.
The diagram below illustrates how a slight chromatographic shift can lead to differential matrix effects.
Q4: Which sample preparation technique is best for minimizing ion suppression for Imidaprilat?
A4: The choice of sample preparation technique has a significant impact on the level of residual matrix components and, consequently, on ion suppression. While protein precipitation (PP) is fast and simple, it is generally the least effective at removing interfering compounds like phospholipids.[2] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more effective at producing cleaner extracts.[2][9][14] For a robust method, SPE is often the preferred choice.
Data Presentation
The following table summarizes the typical effectiveness of different sample preparation techniques in reducing ion suppression and improving signal-to-noise ratios for a compound like Imidaprilat in human plasma.
| Sample Preparation Method | Analyte Peak Area (Relative %) | Signal-to-Noise (S/N) Ratio | Relative Standard Deviation (RSD) % |
| Protein Precipitation (PPT) | 35% | 85 | 18.5% |
| Liquid-Liquid Extraction (LLE) | 70% | 350 | 7.2% |
| Solid-Phase Extraction (SPE) | 95% | 980 | 3.1% |
| Data is representative and intended for comparative purposes. |
As shown, moving from protein precipitation to a more rigorous technique like SPE can dramatically reduce ion suppression, leading to a stronger signal, better sensitivity, and improved precision.
Experimental Protocols
Protocol: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment is a key diagnostic tool to determine if ion suppression is affecting your analysis and to identify the retention times where it is most severe.[4][5]
Objective: To visualize regions of ion suppression within the chromatographic run.
Materials:
-
A solution of Imidaprilat and this compound in mobile phase (e.g., 50 ng/mL).
-
A syringe pump.
-
A T-fitting.
-
Blank, extracted biological matrix (e.g., plasma processed via your sample prep method).
-
Your LC-MS/MS system.
Procedure:
-
System Setup:
-
Prepare the infusion solution of Imidaprilat and this compound.
-
Deliver this solution at a constant, low flow rate (e.g., 10-20 µL/min) using a syringe pump.[5]
-
Connect the syringe pump outlet to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-fitting.[5]
-
-
Establish a Stable Baseline:
-
Start the LC flow with your analytical gradient.
-
Begin the post-column infusion from the syringe pump.
-
Monitor the signal for Imidaprilat and this compound. You should observe a stable, elevated baseline signal once the system equilibrates.
-
-
Inject Blank Matrix:
-
Once a stable baseline is achieved, inject a sample of the blank, processed matrix.[5]
-
-
Data Analysis:
-
Monitor the baseline signal for the duration of the chromatographic run.
-
Any significant dip or drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[5]
-
Compare the retention time of your Imidaprilat peak from a standard injection to the regions of ion suppression identified in this experiment. If they overlap, your method is susceptible to ion suppression.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. waters.com [waters.com]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Deuterated Internal Standards & Isotopic Exchange
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the potential for isotopic exchange in deuterated internal standards. Understanding and mitigating this phenomenon is crucial for ensuring the accuracy and reliability of quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of deuterated internal standards?
Isotopic exchange, also known as back-exchange, is an unintended chemical process where deuterium (B1214612) atoms on a stable isotope-labeled (SIL) internal standard are replaced by hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[1][2][3][4] This can compromise the integrity of the internal standard and lead to inaccurate analytical results.[2]
Q2: Why is isotopic exchange a significant concern for quantitative analysis?
The core principle of using a deuterated internal standard is its near-identical physicochemical properties to the analyte, which allows it to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[2][5] When isotopic exchange occurs, two primary problems can arise:
-
Underestimation of the Internal Standard: The signal for the deuterated internal standard decreases as it loses deuterium atoms.[3] This leads to an artificially high analyte-to-internal standard ratio and, consequently, an overestimation of the analyte's concentration.[3]
-
Overestimation of the Analyte: The deuterated internal standard that has undergone back-exchange becomes indistinguishable from the unlabeled analyte. This contributes to the analyte's signal, creating a "false positive" and leading to an inaccurate quantification.[1][3][4]
Q3: What factors promote isotopic exchange?
Several factors can influence the rate and extent of isotopic exchange:
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its location within the molecule.[1][6][7] Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[6][7][8] Deuterium on carbon atoms adjacent to carbonyl groups can also be labile, particularly under acidic or basic conditions.[1][7][8]
-
pH of the Solution: Acidic or basic conditions can catalyze the exchange of deuterium atoms.[1][6][7] The rate of exchange is highly pH-dependent.[4][9]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[3][4][7]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can serve as a source of hydrogen atoms, facilitating back-exchange.[3][4]
-
Sample Matrix: Components within a biological matrix, such as enzymes, can potentially facilitate isotopic exchange.[3]
Q4: Can the chromatographic conditions influence isotopic exchange?
Yes, the conditions during liquid chromatography (LC) can impact the stability of deuterated standards. The composition of the mobile phase (pH and solvent) and the temperature of the column can contribute to on-column isotopic exchange.[10] While efforts are made to minimize this by using quenched conditions (low pH and low temperature) in techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), some back-exchange is often unavoidable.[10][11]
Troubleshooting Guide
If you suspect isotopic exchange is affecting your results, use the following guide to diagnose and address the issue.
Initial Indicators of Isotopic Exchange:
-
A noticeable decrease in the internal standard's signal intensity over time or with changes in sample preparation conditions.[2]
-
An unexpected increase in the analyte's signal, especially in blank samples spiked only with the internal standard.[2]
-
Poor reproducibility of quality control (QC) samples.[12]
-
The appearance of a chromatographic peak for the unlabeled analyte at the retention time of the internal standard.[2]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting isotopic exchange issues.
Quantitative Data Summary
The stability of a deuterated internal standard is highly dependent on experimental conditions. The following table summarizes hypothetical data from a stability experiment to illustrate the impact of different factors.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Matrix Stability | |||||
| A | 24 | 4 | 7.4 | < 5% | No |
| B | 24 | 25 | 7.4 | 18% | Yes |
| C | 24 | 4 | 9.0 | 25% | Yes |
| Solvent Stability | |||||
| D | 24 | 4 | 7.0 | < 2% | No |
| E | 24 | 25 | 8.5 | 45% | Yes |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if the deuterated internal standard is stable under the specific experimental conditions of sample preparation and analysis.[6]
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into a blank biological matrix. Immediately process these samples according to your standard protocol.[2]
-
Incubated Matrix Samples: Spike the internal standard into the blank matrix and incubate under conditions that mimic your sample handling and storage (e.g., room temperature for 4 hours).[2]
-
Solvent Stability Samples: Spike the internal standard into your sample reconstitution solvent and incubate under similar conditions.[2]
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[2]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[2]
-
Data Analysis:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) may suggest instability or exchange.[2]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte's mass transition at the retention time of the internal standard.
-
Protocol 2: Evaluating the Contribution of the Internal Standard to the Analyte Signal
Objective: To determine if the deuterated internal standard stock solution contains the unlabeled analyte as an impurity.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.[6]
-
Spike with Internal Standard: Add the deuterated internal standard to the blank sample at the same concentration used in your assay.[1]
-
Analyze the Sample: Run the sample on the LC-MS/MS system and monitor the mass transition for the unlabeled analyte.[1]
-
Evaluate the Response: The response for the unlabeled analyte should be minimal, typically less than a small percentage of the lower limit of quantification (LLOQ) for the analyte.[1] A significant signal indicates the presence of the unlabeled analyte in the internal standard.
Best Practices to Minimize Isotopic Exchange
Adhering to the following best practices can help minimize the risk of isotopic exchange.
Caption: Key considerations to ensure the stability of deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Imidaprilat-d3 Carry-over in LC-MS Systems
Welcome to the technical support center for minimizing analyte carry-over in your LC-MS systems, with a specific focus on Imidaprilat-d3. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their quantitative data.
Troubleshooting Guide: A Systematic Approach to Resolving this compound Carry-over
Analyte carry-over, the unwanted presence of an analyte from a previous injection in a subsequent analysis, can significantly compromise data integrity.[1][2] This guide provides a logical workflow to systematically identify and eliminate the source of this compound carry-over in your LC-MS system.
Step 1: Confirm and Classify the Carry-over
The first step is to confirm that the observed signal is indeed carry-over and not contamination of your blank or mobile phase.
Experimental Protocol: Carry-over Confirmation
-
Injection Sequence: Prepare a sequence of injections in the following order:
-
High-concentration this compound standard.
-
Blank sample (e.g., mobile phase or sample matrix).
-
Blank sample.
-
Blank sample.[2]
-
-
Data Analysis:
-
Classic Carry-over: If the peak area of this compound decreases with each subsequent blank injection, it is indicative of classic carry-over.
-
Constant Contamination: If the peak area remains relatively constant across all blank injections, this suggests contamination of the blank solution or mobile phase itself.[3]
-
If contamination is suspected, prepare a fresh blank and mobile phase from new solvent stock and re-run the confirmation sequence. If the issue persists as classic carry-over, proceed to the next step.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to pinpointing the source of carry-over.
Caption: A step-by-step workflow for troubleshooting this compound carry-over.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about minimizing this compound carry-over.
Q1: What are the most likely sources of this compound carry-over in my LC-MS system?
A1: Carry-over can originate from several points within the LC-MS system. The most common sources include:
-
Autosampler: The injection needle, needle seat, sample loop, and rotor seal are primary sites for analyte adsorption.[4]
-
Analytical Column: The stationary phase, guard column, and frits can retain the analyte.
-
LC System Hardware: Dead volumes in tubing and fittings can trap and later release the analyte.
-
MS Ion Source: Contamination of the ion source can lead to persistent background signals.
The following diagram illustrates these potential sources.
Caption: Key components in an LC-MS system where carry-over can occur.
Q2: What properties of this compound might make it prone to carry-over?
A2: Imidaprilat (B20323), the active metabolite of Imidapril (B193102), is a dicarboxylic acid.[5] Molecules with charged functional groups can exhibit strong interactions with active sites on surfaces within the LC-MS system, such as metal surfaces or residual silanols on the stationary phase. This can lead to adsorption and subsequent carry-over. The use of a deuterated internal standard like this compound is crucial for accurate quantification, but it is expected to have very similar physicochemical properties to the non-deuterated form and thus similar carry-over potential.[6][7]
Q3: What are some effective wash solvents and procedures for reducing this compound carry-over?
A3: An effective wash solvent should be strong enough to solubilize and remove all traces of this compound from the system. For ACE inhibitors, which can be "sticky," a multi-step wash protocol is often beneficial.
Recommended Wash Solvent Strategies:
-
Strong Organic Solvent: Use a high percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) in the wash solution.
-
pH Modification: Acidifying the wash solvent (e.g., with 0.1% formic acid) can help to protonate the carboxylic acid groups on this compound, reducing its ionic interaction with system surfaces.
-
Complex Wash Mixtures: A mixture of solvents can be more effective. For example, a combination of water, methanol, and acetonitrile can be a good starting point. Some studies have shown that trifluoroethanol can be effective for removing strongly bound peptides, which may also be applicable here.[2]
Experimental Protocol: Wash Solvent Optimization
-
Prepare several wash solutions:
-
Wash A: 90% Acetonitrile in Water with 0.1% Formic Acid
-
Wash B: 50:50 Methanol:Acetonitrile with 0.1% Formic Acid
-
Wash C: Isopropanol
-
-
Perform a carry-over experiment (as described in Step 1 of the troubleshooting guide) using each wash solution.
-
Compare the peak area of this compound in the first blank injection for each wash solution to determine the most effective one.
Q4: How can I optimize my LC method to minimize carry-over of this compound?
A4: Your LC method itself can play a significant role in carry-over. Based on published methods for Imidapril and other ACE inhibitors, consider the following:
LC Method Parameters for ACE Inhibitors
| Parameter | Recommendation | Rationale |
| Column | C18 reversed-phase column | Commonly used for ACE inhibitor analysis.[3][8][9][10][11] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to improve peak shape and reduce silanol (B1196071) interactions.[3][8][11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution.[3][8][11] |
| Gradient | A gradient with a high organic wash at the end of each run. | To ensure all analyte is eluted from the column before the next injection. |
| Flow Rate | 0.3 - 1.0 mL/min | Typical flow rates for analytical scale LC.[3][9][10][11] |
Q5: Can my sample preparation method contribute to carry-over?
A5: Yes, the sample preparation method can influence the amount of carry-over. For the analysis of Imidaprilat in biological fluids, solid-phase extraction (SPE) is a common technique.[3][8]
Key Considerations for Sample Preparation:
-
Incomplete Extraction: If the analyte is not efficiently extracted from the sample matrix, it can lead to issues that may be mistaken for carry-over.
-
Matrix Effects: Co-extracted matrix components can affect the ionization of this compound, and in some cases, contribute to system contamination.[1] While deuterated internal standards are excellent at compensating for matrix effects, minimizing these interferences through optimized sample cleanup is always good practice.[1][6]
Q6: I've tried everything and still see carry-over. What are my next steps?
A6: If you have systematically worked through the troubleshooting guide and optimized your wash solvents and LC method without success, it may be time to consider hardware replacement.
-
Rotor Seal: This is a consumable part that can wear over time, creating scratches that trap the analyte.
-
Needle and Needle Seat: These components can also become worn or scratched.
-
Tubing and Fittings: Replace any suspect tubing or fittings that may have dead volumes.
If the problem persists after replacing these components, a thorough cleaning of the entire LC system, and potentially the MS ion source, may be necessary. Consult your instrument manufacturer's guidelines for detailed cleaning procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS determination and bioavailability study of imidapril hydrochloride after the oral administration of imidapril tablets in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Technical Support Center: Analysis of Imidaprilat and its Deuterated Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues between Imidaprilat (B20323) and its deuterated internal standard during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated Imidaprilat standard eluting at a different retention time than Imidaprilat?
This phenomenon is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts. This can lead to weaker interactions with the non-polar stationary phase and result in the deuterated standard eluting slightly earlier than the analyte. The magnitude of this shift depends on the number and position of the deuterium (B1214612) atoms in the molecule.
Q2: Is a slight separation between Imidaprilat and its deuterated standard a problem for quantification?
Yes, it can be a significant issue. For accurate quantification using an isotopically labeled internal standard, it is crucial that both the analyte and the standard co-elute perfectly. If they separate, they may be affected differently by matrix effects, such as ion suppression or enhancement, in the mass spectrometer's ion source. This differential matrix effect can lead to inaccurate and unreliable quantitative results.[1][2][3]
Q3: What are the primary causes of a sudden shift in the relative retention time between Imidaprilat and its deuterated standard?
If you observe a sudden change in the separation of Imidaprilat and its deuterated standard, it is likely due to a change in the chromatographic system rather than a change in the inherent isotope effect. Common causes include:
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase, such as incorrect pH or organic solvent ratio, can significantly impact retention times.[4][5][6][7][8]
-
Column Temperature Fluctuations: Inconsistent column temperature can alter the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction, leading to shifts in retention.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in selectivity and retention characteristics.
-
System Leaks: A leak in the HPLC system can cause a drop in pressure and affect the mobile phase composition being delivered to the column.
Q4: Can the concentration of the deuterated internal standard affect the analysis?
Yes, an excessively high concentration of the deuterated internal standard can lead to ion suppression of the analyte or detector saturation. It is important to optimize the concentration of the internal standard to be within the linear range of the assay and ideally at a similar response level to the analyte in typical samples.[2]
Troubleshooting Guides
Problem: Co-elution of Imidaprilat and its deuterated standard is not achieved, leading to poor reproducibility.
Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving co-elution issues.
Detailed Steps:
-
Verify Liquid Chromatography (LC) Method Parameters:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. The pH of the aqueous portion should be measured before adding the organic solvent. For Imidaprilat, which is zwitterionic, small changes in pH can significantly alter its retention time.[4][5][6][7][8]
-
Flow Rate: Confirm that the pump is delivering the correct flow rate and that there are no leaks in the system.
-
Column Temperature: Verify that the column oven is maintaining a stable and accurate temperature.
-
-
Optimize Mobile Phase Composition:
-
pH Adjustment: Methodically adjust the pH of the mobile phase. Since Imidaprilat has both acidic and basic functional groups, its charge state is highly dependent on pH. A small change in pH can alter the interaction with the stationary phase and influence the degree of separation from its deuterated analog.
-
Organic Modifier Percentage: Adjust the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). A lower percentage of organic solvent will generally increase retention times for both compounds and may improve resolution.
-
-
Optimize Column Temperature:
-
Vary the column temperature in increments of 5°C. Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. In some cases, a lower temperature can enhance separation, while in others, a higher temperature may be beneficial.
-
-
Evaluate Column Chemistry:
-
If optimizing the mobile phase and temperature does not resolve the co-elution issue, consider using a different column chemistry. While C18 columns are common, alternative stationary phases such as Phenyl-Hexyl or Cyano may offer different selectivities that can aid in achieving co-elution.
-
Problem: Peak splitting is observed for Imidaprilat and/or its deuterated standard.
Troubleshooting Workflow
Caption: Logical steps for troubleshooting peak splitting.
Detailed Steps:
-
Sample Solvent and Mobile Phase Mismatch: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to split peaks. Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is very close to the pKa of Imidaprilat, both the ionized and non-ionized forms of the analyte may exist, which can lead to peak splitting. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of Imidaprilat.[6]
Experimental Protocols
Illustrative LC-MS/MS Method for Imidaprilat
This protocol is a starting point for method development and may require optimization. A previously published method for the determination of Imidapril (B193102) and Imidaprilat in human plasma utilized a semi-micro ODS column with a mobile phase of acetonitrile and 0.05% (v/v) formic acid (1:3, v/v).[9]
Liquid Chromatography Parameters:
| Parameter | Suggested Starting Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Imidaprilat) | m/z 378.2 -> 206.1 |
| MRM Transition (Deuterated) | Dependent on deuteration (e.g., for d5, m/z 383.2 -> 211.1) |
| Collision Energy | Optimize for specific instrument |
| Source Temperature | 500 °C |
Data Presentation
Table 1: Hypothetical Data on the Effect of Mobile Phase pH on Retention Time and Resolution
| Mobile Phase pH | Imidaprilat Retention Time (min) | Deuterated Standard Retention Time (min) | Resolution (Rs) |
| 2.5 | 3.25 | 3.20 | 1.2 |
| 3.0 | 3.50 | 3.46 | 1.0 |
| 3.5 | 3.80 | 3.78 | 0.5 |
| 4.0 | 4.10 | 4.09 | 0.3 |
Note: This table is for illustrative purposes to demonstrate the potential impact of pH on resolution. Optimal conditions should be determined experimentally.
Table 2: Hypothetical Data on the Effect of Organic Modifier on Retention Time and Resolution
| Acetonitrile (%) | Imidaprilat Retention Time (min) | Deuterated Standard Retention Time (min) | Resolution (Rs) |
| 20 | 5.10 | 5.02 | 1.5 |
| 25 | 4.20 | 4.15 | 1.1 |
| 30 | 3.50 | 3.46 | 1.0 |
| 35 | 2.90 | 2.87 | 0.8 |
Note: This table is for illustrative purposes to demonstrate the potential impact of the organic modifier concentration on resolution. Optimal conditions should be determined experimentally.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Assay Accuracy: A Technical Support Guide to Imidaprilat-d3 Purity
For researchers and drug development professionals utilizing Imidaprilat-d3 as an internal standard in quantitative bioanalysis, ensuring its purity is paramount for achieving accurate and reproducible results. This technical support center provides a comprehensive guide to understanding, identifying, and mitigating the impact of impurities in this compound on assay performance.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in this compound and how do they affect assay accuracy?
A1: Impurities in this compound can be broadly categorized into isotopic and chemical impurities.
-
Isotopic Impurities: The most common isotopic impurity is the unlabeled analog, Imidaprilat (d0). Its presence leads to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). Other isotopic impurities include species with fewer deuterium (B1214612) atoms than the specified d3 (e.g., d1, d2).
-
Chemical Impurities: These can be synthesis-related byproducts or degradation products. For this compound, potential chemical impurities include the prodrug Imidapril-d3, and degradation products like the diketopiperazine derivative of Imidapril. These impurities can cause ion suppression or enhancement, leading to inaccurate quantification, and may also interfere with the chromatographic separation.
Q2: What are the recommended purity specifications for this compound to be used as an internal standard?
A2: While specifications can vary between suppliers, a high level of purity is crucial. The following table summarizes the generally accepted and ideal purity levels for deuterated internal standards like this compound.
| Purity Type | Recommended Minimum Purity | Ideal Purity | Potential Impact of Lower Purity |
| Chemical Purity | >98% | >99.5% | Interference with analyte peak, ion suppression/enhancement, inaccurate quantification. |
| Isotopic Purity | ≥98% | ≥99% | Overestimation of analyte concentration due to the presence of unlabeled analyte (d0). |
| Unlabeled (d0) % | <0.5% | <0.1% | Significant impact on accuracy, especially at low analyte concentrations. |
Q3: How can I assess the purity of my this compound standard?
A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Resolution Mass Spectrometry (HRMS) is ideal for determining isotopic purity and identifying isotopologues. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to assess chemical purity and identify any unlabeled Imidaprilat.
Troubleshooting Guide
This guide addresses common issues encountered during assays that may be related to the purity of the this compound internal standard.
Problem 1: Overestimation of the analyte concentration, especially at the LLOQ.
-
Possible Cause: Presence of unlabeled Imidaprilat (d0) in the this compound internal standard.
-
Troubleshooting Steps:
-
Analyze a solution of the this compound standard alone by LC-MS/MS.
-
Monitor the mass transition of the unlabeled Imidaprilat.
-
A significant peak at the retention time of Imidaprilat indicates contamination.
-
Refer to the experimental protocol below to quantify the percentage of the d0 impurity.
-
Problem 2: Non-linear calibration curve, particularly at the lower and upper ends.
-
Possible Cause: Presence of chemical impurities that co-elute with the analyte or internal standard, causing ion suppression or enhancement.
-
Troubleshooting Steps:
-
Review the chromatograms for any unexpected peaks.
-
Optimize the chromatographic method to improve the separation of the analyte and internal standard from any interfering peaks.
-
If separation is not possible, a different internal standard may be required.
-
Problem 3: Poor reproducibility of results between different batches of this compound.
-
Possible Cause: Inconsistent purity between batches.
-
Troubleshooting Steps:
-
Always perform a purity check on each new batch of this compound before use in regulated studies.
-
Compare the isotopic and chemical purity profiles of the new batch with the previous batch.
-
If significant differences are observed, the new batch should not be used.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic and Chemical Purity of this compound using LC-HRMS
1. Objective: To determine the isotopic distribution and chemical purity of an this compound standard.
2. Materials:
-
This compound standard
-
Imidaprilat reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
3. Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system.
4. Sample Preparation:
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile/water.
-
Prepare a 1 µg/mL solution of the Imidaprilat reference standard in the same solvent.
5. LC-HRMS Method:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Acquisition: Full scan in positive ion mode over a mass range of m/z 100-1000 with a resolution of ≥60,000.
6. Data Analysis:
-
Isotopic Purity:
-
Extract the ion chromatograms for the [M+H]+ ions of this compound (m/z 381.2) and any potential isotopologues (d0: m/z 378.2, d1: m/z 379.2, d2: m/z 380.2).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
-
Chemical Purity:
-
Analyze the full scan data for the presence of any other ions.
-
Compare the chromatogram of this compound with that of the Imidaprilat reference standard to identify any impurity peaks.
-
Visualizations
Technical Support Center: Adjusting for Lot-to-Lot Variability of Imidaprilat-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Imidaprilat-d3 as an internal standard in analytical assays. The following information will help address specific issues related to lot-to-lot variability and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
Imidaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This compound is a stable isotope-labeled (SIL) version of Imidaprilat, where three hydrogen atoms have been replaced with deuterium. SIL internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1] They are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects, which helps to correct for variability during sample preparation and analysis.
Q2: What are the potential sources of lot-to-lot variability in this compound?
Lot-to-lot variability in this compound can arise from several factors during its synthesis and purification. These include:
-
Isotopic Purity: The percentage of the deuterated form versus the unlabeled form (Imidaprilat) may differ between lots.
-
Chemical Purity: The presence of impurities from the synthetic process or degradation products can vary.
-
Concentration/Weight Accuracy: Minor differences in the supplied concentration or dispensed weight of the material can occur.
Q3: How can I assess the quality of a new lot of this compound?
Before using a new lot of this compound in a validated assay, it is crucial to perform a comprehensive quality assessment. This typically involves:
-
Reviewing the Certificate of Analysis (CoA): The CoA provides critical information from the manufacturer regarding the lot's identity, purity (chemical and isotopic), and concentration.
-
Performing an Internal Standard Response Check: Compare the signal intensity of the new lot to the previously accepted lot.
-
Evaluating the Calibration Curve: Prepare a calibration curve using the new lot of internal standard and assess its linearity, accuracy, and precision.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues arising from lot-to-lot variability of this compound.
Issue 1: A significant shift in the internal standard response is observed with a new lot.
A noticeable change in the this compound signal intensity compared to the previous lot can impact the accuracy of your results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered internal standard response.
Data Presentation: Comparison of Two this compound Lots
| Parameter | Lot A (Previous) | Lot B (New) | Acceptance Criteria |
| Chemical Purity (CoA) | 99.5% | 98.9% | ≥ 98% |
| Isotopic Purity (CoA) | 99.8% | 99.6% | ≥ 99% |
| Mean IS Response (n=6) | 1,520,000 | 1,210,000 | Within ± 25% of previous lot |
| IS Response %RSD | 3.5% | 4.1% | ≤ 15% |
Experimental Protocol: Internal Standard Crossover Validation
-
Objective: To evaluate the impact of a new lot of internal standard on the quantitation of quality control (QC) samples.
-
Procedure:
-
Prepare two sets of QC samples (low, medium, and high concentrations) in the appropriate biological matrix.
-
Spike one set of QCs with the currently validated lot of this compound ("Lot A").
-
Spike the second set of QCs with the new lot of this compound ("Lot B").
-
Analyze both sets of samples in the same analytical run.
-
-
Acceptance Criteria: The mean concentration of the QC samples prepared with Lot B should be within ±15% of the nominal concentration and the mean concentration of the QC samples prepared with Lot A.
Issue 2: The presence of unlabeled analyte (Imidaprilat) is suspected in the new lot of this compound.
The presence of unlabeled Imidaprilat in the this compound internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Imidaprilat Using Imidaprilat-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the bioanalytical method validation of Imidaprilat (B20323) in human plasma, utilizing its deuterated internal standard, Imidaprilat-d3. The objective is to offer a detailed overview of the experimental protocols and performance characteristics of each method to aid in the selection of the most appropriate technique for pharmacokinetic and other clinical studies.
Introduction
Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril (B193102), requires a robust and reliable bioanalytical method for its quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and ensuring the accuracy and precision of the assay, particularly in complex matrices like plasma. The choice of sample preparation is a critical step in the development of a sensitive and selective LC-MS/MS method. This guide compares the performance of SPE, LLE, and PPT, providing the necessary data and protocols to make an informed decision.
Comparison of Sample Preparation Methods
The selection of a sample preparation method is a balance between recovery, cleanliness of the extract, throughput, and cost. Below is a summary of the key performance parameters for each technique in the context of Imidaprilat bioanalysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Linearity Range (ng/mL) | 0.2 - 50 | 0.5 - 100 | 1 - 500 |
| Accuracy (%) | 95 - 105 | 92 - 108 | 90 - 110 |
| Precision (CV%) | < 10 | < 15 | < 15 |
| Recovery (%) | > 85 | 70 - 90 | > 90 (analyte), lower for IS |
| Matrix Effect | Low | Moderate | High |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Selectivity | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for each of the compared sample preparation techniques are provided below. These protocols are designed to be used in conjunction with a validated LC-MS/MS system for the quantification of Imidaprilat and this compound.
Solid-Phase Extraction (SPE) Protocol
This method provides the cleanest extracts, minimizing matrix effects and leading to high sensitivity.
Materials:
-
Oasis HLB SPE Cartridges
-
Human plasma containing Imidaprilat
-
This compound internal standard (IS) solution
-
0.1% Formic acid in water
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound IS solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 10% methanol in water.
-
Elution: Elute Imidaprilat and this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile:0.05% formic acid, 1:3 v/v)[1].
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
LLE offers a balance between cleanliness and cost, providing good recovery for many analytes.
Materials:
-
Human plasma containing Imidaprilat
-
This compound internal standard (IS) solution
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound IS solution. Vortex for 30 seconds.
-
Extraction: Add 1 mL of MTBE to the plasma sample. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protein Precipitation (PPT) Protocol
PPT is a rapid and high-throughput method, though it may result in significant matrix effects.
Materials:
-
Human plasma containing Imidaprilat
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN) containing 0.1% formic acid
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound IS solution. Vortex for 30 seconds.
-
Precipitation: Add 600 µL of cold ACN (containing 0.1% formic acid) to the plasma sample. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
A typical LC-MS/MS system for the analysis of Imidaprilat would employ a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with a formic acid modifier. The mass spectrometer would be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the transitions of Imidaprilat and this compound.
Example LC-MS/MS Parameters:
-
LC Column: Semi-micro ODS column[1]
-
Mobile Phase: Acetonitrile and 0.05% formic acid in water (1:3, v/v)[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Imidaprilat: m/z 378 → 206[1]
-
This compound: m/z 381 → 209 (hypothetical, based on a +3 Da shift)
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each sample preparation method.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
Conclusion
The choice of sample preparation method for the bioanalysis of Imidaprilat should be guided by the specific requirements of the study.
-
Solid-Phase Extraction (SPE) is recommended for methods requiring the highest sensitivity and selectivity, as it provides the cleanest extracts and minimizes matrix effects.
-
Liquid-Liquid Extraction (LLE) offers a good compromise between sample cleanup and cost, making it a viable alternative to SPE.
-
Protein Precipitation (PPT) is the most rapid and cost-effective method, suitable for high-throughput screening, but may require more extensive method development to mitigate potential matrix effects.
By carefully considering the data and protocols presented in this guide, researchers can select and implement a robust and reliable bioanalytical method for the quantification of Imidaprilat, ensuring high-quality data for their drug development programs.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Imidaprilat Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor Imidaprilat, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, Imidaprilat-d3, and a common structural analog, Enalaprilat, for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection, thereby compensating for variability and ensuring data integrity. While SIL internal standards are considered the gold standard due to their near-identical physicochemical properties to the analyte, structural analogs can present a viable and more accessible alternative. This guide will explore the performance characteristics of both this compound and Enalaprilat, supported by established principles of bioanalytical method validation, to assist researchers in making an informed decision tailored to their specific analytical requirements.
Performance Comparison: this compound vs. Enalaprilat
The selection of an internal standard directly impacts the accuracy, precision, and robustness of a bioanalytical method. Below is a summary of the expected performance characteristics when using this compound versus Enalaprilat as an internal standard for the quantification of Imidaprilat. The data presented is a representative illustration based on typical outcomes in comparative studies of SIL and structural analog internal standards.
| Parameter | This compound (SIL IS) | Enalaprilat (Structural Analog IS) | Justification |
| Linearity (r²) | > 0.999 | > 0.995 | Both internal standards are expected to yield excellent linearity. However, the closer structural and physicochemical similarity of this compound to the analyte generally results in a slightly higher correlation coefficient. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | This compound more effectively compensates for matrix effects and variability in extraction and ionization, leading to higher accuracy. Structural analogs may exhibit different responses to matrix components. |
| Precision (% CV) | < 5% | < 15% | The co-eluting nature and identical ionization behavior of this compound with Imidaprilat result in superior precision compared to a structural analog which may have slight chromatographic differences. |
| Matrix Effect | Minimal to None | Potential for Differential Effects | As a SIL IS, this compound experiences the same ion suppression or enhancement as the analyte, effectively canceling out matrix effects. Enalaprilat, with its structural differences, may be affected differently by the sample matrix. |
| Extraction Recovery | Highly Consistent with Analyte | Generally Consistent, but Potential for Variation | The near-identical chemical properties of this compound ensure it tracks the analyte's recovery throughout the sample preparation process more closely than a structural analog. |
Experimental Protocols
To empirically determine the optimal internal standard, a head-to-head comparison should be performed. The following is a detailed methodology for such a study.
Objective:
To compare the performance of this compound and Enalaprilat as internal standards for the quantification of Imidaprilat in human plasma using a validated LC-MS/MS method.
Materials:
-
Imidaprilat analytical standard
-
This compound internal standard
-
Enalaprilat internal standard
-
Control human plasma (K2EDTA)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Imidaprilat, this compound, and Enalaprilat in methanol (1 mg/mL).
-
Prepare separate working solutions for the calibration curve and quality control (QC) samples by serial dilution of the Imidaprilat stock solution.
-
Prepare separate working solutions of this compound and Enalaprilat at a constant concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma samples (blanks, calibration standards, and QCs), add 25 µL of the respective internal standard working solution (this compound or Enalaprilat).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Imidaprilat: Q1/Q3 (e.g., m/z 378.2 -> 206.1)
-
This compound: Q1/Q3 (e.g., m/z 381.2 -> 209.1)
-
Enalaprilat: Q1/Q3 (e.g., m/z 349.2 -> 206.1)
-
-
-
Data Analysis and Comparison:
-
Construct separate calibration curves for Imidaprilat using the peak area ratios of Imidaprilat/Imidaprilat-d3 and Imidaprilat/Enalaprilat.
-
Quantify the QC samples using both calibration curves.
-
Evaluate and compare the linearity, accuracy, precision, and matrix effects for both internal standards according to regulatory guidelines (e.g., FDA, EMA).
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the biological context of Imidaprilat, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and Enalaprilat.
Imidaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This signaling pathway plays a crucial role in regulating blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of Imidaprilat action.
Conclusion
The choice between a stable isotope-labeled internal standard like this compound and a structural analog such as Enalaprilat depends on the specific requirements of the bioanalytical study. For pivotal studies requiring the highest level of accuracy and precision, this compound is the unequivocal choice. Its ability to meticulously track the analyte through all stages of the analytical process provides unparalleled confidence in the quantitative results.
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Imidaprilat Bioanalysis
The internal standard (IS) is a critical component in quantitative mass spectrometry, as it is added at a known concentration to all samples to correct for variability during the analytical process, including sample extraction, injection volume, and ionization efficiency. The ideal IS should mimic the analyte of interest throughout these steps. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte, leading to superior accuracy and precision.[1][2] However, the cost and availability of SIL-IS can sometimes necessitate the use of structural analogs.[2]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The following tables summarize the linearity, precision, and accuracy data for bioanalytical methods using a deuterated internal standard (Ramipril-d5 for the analysis of Ramipril) and a structural analog internal standard (Enalapril for the analysis of Ramipril). This comparison highlights the performance differences researchers can expect.
Table 1: Linearity
| Internal Standard Type | Analyte | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Deuterated | Ramipril | Ramipril-d5 | 0.2 - 20.0 | > 0.99 |
| Structural Analog | Ramipril | Enalapril | 1.09 - 108.71 | ≥ 0.98 |
Table 2: Precision
| Internal Standard Type | Analyte | Internal Standard | Concentration Level | Within-Batch Precision (%CV) | Between-Batch Precision (%CV) |
| Deuterated | Ramipril | Ramipril-d5 | LLOQ, LQC, MQC, HQC | Not explicitly stated, but within acceptance criteria | Not explicitly stated, but within acceptance criteria |
| Structural Analog | Ramipril | Enalapril | LLOQ, LQC, MQC, HQC | 0.44 - 7.11 | 0.45 - 7.37 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. %CV: Percent Coefficient of Variation.
Table 3: Accuracy
| Internal Standard Type | Analyte | Internal Standard | Concentration Level | Within-Batch Accuracy (% Bias) | Between-Batch Accuracy (% Bias) |
| Deuterated | Ramipril | Ramipril-d5 | LLOQ, LQC, MQC, HQC | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Structural Analog | Ramipril | Enalapril | LLOQ, LQC, MQC, HQC | -10.91 to 6.61 | -7.59 to 4.30 |
% Bias: Percent deviation from the nominal concentration.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method to assess its linearity, precision, and accuracy.
Bioanalytical method validation workflow.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established regulatory guidelines.[3][4]
Linearity Assessment
Objective: To demonstrate the ability of the bioanalytical method to produce results that are directly proportional to the concentration of the analyte over a defined range.
Methodology:
-
Preparation of Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking known concentrations of Imidaprilat into a blank biological matrix (e.g., human plasma). The concentration range should encompass the expected concentrations in study samples, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
Sample Analysis: Analyze the calibration standards in a single analytical run.
-
Data Analysis: Plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte.
-
Acceptance Criteria:
-
The calibration curve should be fitted with a suitable regression model (e.g., linear or weighted linear regression).
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% at the LLOQ).
-
Precision Assessment
Objective: To evaluate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Methodology:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC (near the center of the calibration range), and high QC (at least 75% of the ULOQ).
-
Within-Run Precision (Intra-assay): Analyze at least five replicates of each QC level in a single analytical run.
-
Between-Run Precision (Inter-assay): Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
Data Analysis: Calculate the percent coefficient of variation (%CV) for the measured concentrations at each QC level for both within-run and between-run assessments.
-
Acceptance Criteria:
-
The %CV should not exceed 15% for the low, medium, and high QC samples.
-
The %CV should not exceed 20% for the LLOQ QC sample.
-
Accuracy Assessment
Objective: To determine the closeness of the mean test results obtained by the method to the true value (nominal concentration) of the analyte.
Methodology:
-
Sample Preparation: Use the same QC samples prepared for the precision assessment.
-
Within-Run Accuracy (Intra-assay): Analyze at least five replicates of each QC level in a single analytical run.
-
Between-Run Accuracy (Inter-assay): Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
Data Analysis: Calculate the mean concentration for each QC level and express it as a percentage of the nominal concentration (%Bias).
-
Acceptance Criteria:
-
The mean concentration should be within ±15% of the nominal values for the low, medium, and high QC samples.
-
The mean concentration should be within ±20% of the nominal value for the LLOQ QC sample.
-
Conclusion
The choice of internal standard is a critical decision in bioanalytical method development. The data presented for the analysis of Ramipril demonstrates that while a structural analog like Enalapril can provide acceptable performance, a deuterated internal standard such as Ramipril-d5 is likely to yield superior precision and accuracy.[5][6] This is because the deuterated standard more closely mimics the analyte's behavior during sample processing and analysis, leading to more effective compensation for analytical variability.[1][2] For the bioanalysis of Imidaprilat, the use of Imidaprilat-d3 is strongly recommended to ensure the generation of the most reliable and robust pharmacokinetic data. When a deuterated internal standard is not feasible, a carefully selected and validated structural analog can be a viable alternative, provided its performance is thoroughly assessed.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. alliedacademies.org [alliedacademies.org]
Comparative Recovery of Imidaprilat and Imidaprilat-d3 in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the recovery of Imidaprilat and its deuterated analog, Imidaprilat-d3, commonly used as an internal standard in bioanalytical studies. The information presented is based on established principles of bioanalytical method validation and data from studies involving similar angiotensin-converting enzyme (ACE) inhibitors.
Introduction
Imidaprilat is the active metabolite of the prodrug Imidapril, an ACE inhibitor used in the treatment of hypertension. Accurate quantification of Imidaprilat in biological matrices such as plasma is crucial for pharmacokinetic and bioequivalence studies. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the accuracy and precision of these assays, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is typically employed. The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte during sample preparation and analysis, thus compensating for any variability in extraction recovery and matrix effects. While specific comparative recovery data for Imidaprilat and this compound is not extensively published, the validation of bioanalytical methods for similar drugs consistently demonstrates comparable recovery for the analyte and its deuterated internal standard.
Data Presentation: Expected Comparative Recovery
The use of a deuterated internal standard like this compound is predicated on the assumption that its physicochemical properties are virtually identical to the unlabeled analyte, Imidaprilat. This leads to the expectation of very similar behavior during extraction from biological matrices. Any minor differences in recovery are effectively normalized during data processing, which is the primary reason for using a SIL-IS.
Based on bioanalytical method validation principles and data from analogous compounds, the comparative recovery is expected to be as follows:
| Compound | Expected Recovery Range | Rationale |
| Imidaprilat | 85% - 115% | Recovery is optimized to be consistent and reproducible. |
| This compound | 85% - 115% | As a stable isotope-labeled analog, its chemical and physical behavior during extraction is expected to be nearly identical to Imidaprilat. |
It is important to note that the absolute recovery percentage is less critical than the consistency and reproducibility of the recovery for both the analyte and the internal standard. The ratio of the analyte response to the internal standard response is the key measurement for quantification.
Experimental Protocol: Solid-Phase Extraction (SPE) for Imidaprilat and this compound from Human Plasma
The following is a representative experimental protocol for the extraction of Imidaprilat and this compound from human plasma, based on methods described for Imidaprilat analysis.
1. Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 500 µL of the plasma sample.
-
Add 50 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol) to all samples except for the blank matrix.
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of a protein precipitation agent (e.g., 0.1 M ZnSO4 or acetonitrile) and vortex for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for solid-phase extraction.
2. Solid-Phase Extraction (SPE):
-
Use a suitable SPE cartridge (e.g., Oasis HLB or a C18 cartridge).
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes (Imidaprilat and this compound) from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 analytical column with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for Imidaprilat and this compound.
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of Imidaprilat and this compound.
Caption: Logical relationship of using a deuterated internal standard for accurate quantification.
Incurred sample reanalysis for studies using Imidaprilat-d3.
An Objective Guide to Incurred Sample Reanalysis in Bioanalytical Studies Utilizing Imidaprilat-d3
Introduction to Incurred Sample Reanalysis (ISR)
In the realm of regulated bioanalysis, ensuring the reproducibility and reliability of pharmacokinetic (PK) data is paramount. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm the performance of a bioanalytical method with actual subject samples.[1] Unlike quality control (QC) samples, which are prepared by spiking a known concentration of an analyte into a blank biological matrix, incurred samples contain the analyte and its metabolites following administration to a subject.[2] Factors such as protein binding, unexpected metabolites, or sample inhomogeneity can affect the bioanalytical method's performance in ways not predicted during pre-study validation.[2][3] Therefore, ISR is mandated by regulatory bodies to provide confidence that the validated method is robust for the analysis of study samples.[1][4]
Regulatory Framework for ISR: A Comparative Overview
Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established guidelines for conducting ISR. While largely harmonized, minor differences exist in their recommendations. The primary acceptance criterion is consistent: for small molecules, at least two-thirds (67%) of the reanalyzed samples must have concentrations within ±20% of the mean of the initial and reanalyzed values.[2][5]
Table 1: Comparison of FDA and EMA Guidelines for Incurred Sample Reanalysis
| Feature | FDA Guidance | EMA Guideline |
| Applicability | Required for all pivotal pharmacokinetic (PK), pharmacodynamic (PD), and bioequivalence (BE) studies.[3] | Should be conducted for all pivotal bioequivalence trials, first-in-human trials, and studies in special populations (e.g., renal or hepatic impairment).[4] |
| Number of Samples | Up to 10% of the total number of study samples.[3] | Typically 10% of samples for the first 1000, and 5% for samples thereafter.[1] |
| Sample Selection | Samples should be selected around the maximum concentration (Cmax) and in the elimination phase to cover the full concentration range of the study.[3] | Samples should be selected to cover the whole concentration range, with a focus on Cmax and the elimination phase.[6] |
| Acceptance Criteria | At least 67% of the ISR results should be within ±20% of their mean for small molecules.[2][3] | At least two-thirds (67%) of the ISR results should be within ±20% of the initial value.[4] |
| Investigation Trigger | An investigation is required if the overall ISR assessment fails to meet the acceptance criteria.[2] | A failed ISR must lead to a documented investigation to identify the cause and take corrective action.[1] |
The Role of this compound as an Internal Standard
Imidapril (B193102) is an angiotensin-converting enzyme (ACE) inhibitor that is metabolized to its active form, Imidaprilat (B20323). For quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variability during sample processing and analysis.[7]
The "gold standard" for an internal standard is a stable isotope-labeled (SIL) version of the analyte.[8] this compound is the deuterated SIL-IS for Imidaprilat. Its key advantages include:
-
Identical Physicochemical Properties : this compound has nearly identical chemical and physical properties to the endogenous Imidaprilat.[7] This ensures it behaves similarly during extraction, chromatography, and ionization.
-
Correction for Matrix Effects : It co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, providing accurate compensation for matrix effects.[7]
-
Improved Accuracy and Precision : By accounting for procedural variations, SIL-IS significantly enhances the accuracy and precision of the measurement, which is critical for passing stringent ISR criteria.[8]
The selection of an appropriate internal standard is a critical step in method development, as illustrated in the workflow below.
Caption: Decision workflow for internal standard selection in regulated bioanalysis.
Experimental Protocol: Quantification of Imidaprilat in Human Plasma
This section details a typical LC-MS/MS method for the quantification of Imidaprilat using this compound.
1. Sample Preparation (Solid-Phase Extraction)
-
To a 100 µL aliquot of human plasma, add 25 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 2% formic acid in water to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.
-
Condition a solid-phase extraction (SPE) plate (e.g., Oasis HLB) with 500 µL of methanol (B129727) followed by 500 µL of water.
-
Load the supernatant from the centrifuged sample onto the SPE plate.
-
Wash the plate with 500 µL of 5% methanol in water.
-
Elute the analytes with 500 µL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).
2. LC-MS/MS Conditions
-
LC System : UHPLC system (e.g., Agilent 1290 Infinity II).[9]
-
Column : C18 column (e.g., ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[9]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : Triple Quadrupole (e.g., Agilent 6400 series).[9]
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MRM Transitions :
-
Imidaprilat : m/z 378.2 → 206.1[10]
-
This compound (IS) : m/z 381.2 → 209.1
-
Data Presentation: A Representative ISR Study
The following workflow diagram illustrates the process of conducting ISR.
Caption: A three-phase workflow for conducting incurred sample reanalysis.
The results of a successful ISR study are summarized below. The use of this compound ensures low variability between the initial and repeat analyses.
Table 2: Example ISR Data for Imidaprilat Analysis
| Sample ID | Initial Conc. (ng/mL) | Reanalyzed Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Result (Pass/Fail) |
| PK-001-Cmax | 85.4 | 89.1 | 87.25 | 4.2% | Pass |
| PK-001-T8 | 12.7 | 11.9 | 12.30 | -6.5% | Pass |
| PK-003-Cmax | 92.1 | 90.5 | 91.30 | -1.8% | Pass |
| PK-003-T12 | 6.8 | 7.5 | 7.15 | 9.8% | Pass |
| PK-005-Cmax | 77.3 | 81.2 | 79.25 | 4.9% | Pass |
| PK-005-T8 | 15.1 | 16.3 | 15.70 | 7.6% | Pass |
| PK-008-Cmax | 101.5 | 95.8 | 98.65 | -5.8% | Pass |
| PK-008-T24 | 2.5 | 2.9 | 2.70 | 14.8% | Pass |
| PK-010-Cmax | 88.9 | 104.2 | 96.55 | 15.8% | Pass |
| PK-010-T12 | 5.4 | 5.1 | 5.25 | -5.7% | Pass |
| Overall Result | 10/10 (100%) Pass |
Conclusion
The successful execution of incurred sample reanalysis is a cornerstone of high-quality, defensible bioanalytical data in drug development. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Imidaprilat, is best practice and provides the highest level of assurance for method robustness. Its ability to mimic the analyte of interest throughout the analytical process minimizes variability and is instrumental in meeting the stringent ISR acceptance criteria set forth by global regulatory agencies. Adherence to these principles ensures the integrity and reproducibility of pharmacokinetic data submitted for regulatory approval.
References
- 1. tandfonline.com [tandfonline.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. nebiolab.com [nebiolab.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Incurred Sample Reanalysis for Macromolecules to Evaluate Bioanalytical Method Robustness: Effects from Imprecision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. agilent.com [agilent.com]
- 10. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Imidaprilat-d3 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Imidaprilat-d3 as an internal standard in the bioanalysis of imidaprilat (B20323) across various biological matrices. While specific experimental data for this compound is not extensively published, this document synthesizes information from established bioanalytical methods for similar angiotensin-converting enzyme (ACE) inhibitors and general principles of using deuterated internal standards. This guide also presents potential alternative internal standards and detailed experimental protocols to assist in method development and validation.
The Gold Standard: Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard"[1][2][3]. These standards, such as this compound, are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N)[3][4]. This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte during sample preparation, chromatography, and ionization, thereby effectively compensating for variability and matrix effects[1][5][6][7]. The use of a SIL-IS is crucial for achieving the high accuracy and precision required in regulated bioanalytical studies[5][7][8].
Performance Characteristics of this compound (Expected)
While specific quantitative data for this compound is not available in the reviewed literature, its performance is expected to be excellent based on the established principles of using deuterated internal standards. The following table summarizes the anticipated performance characteristics in key biological matrices. For comparison, hypothetical data for a structural analog internal standard is included to highlight the advantages of using a SIL-IS.
| Performance Parameter | Biological Matrix | Expected Performance with this compound | Hypothetical Performance with Structural Analog IS |
| Recovery | Plasma | 95-105% (Consistent and comparable to imidaprilat) | 70-110% (More variable and may differ from imidaprilat) |
| Urine | 90-110% (Tracks imidaprilat recovery effectively) | 60-120% (Prone to significant variability) | |
| Tissue Homogenate | 85-115% (Compensates for complex matrix interference) | 50-130% (Highly variable and unreliable) | |
| Matrix Effect | Plasma | Minimal to none (Co-elution ensures similar ionization suppression/enhancement) | Significant (Different retention times can lead to differential matrix effects) |
| Urine | Minimal to none | Moderate to Significant | |
| Tissue Homogenate | Minimal to none | Significant and unpredictable | |
| Precision (%CV) | Plasma | < 5% | < 15% |
| Urine | < 7% | < 20% | |
| Tissue Homogenate | < 10% | < 25% | |
| Stability | Freeze-Thaw | Stable (Chemically identical to imidaprilat) | May exhibit different stability profiles |
| Bench-Top | Stable | May degrade at a different rate | |
| Long-Term Storage | Stable | Potential for long-term instability differences |
Alternative Internal Standards for Imidaprilat Analysis
The selection of an appropriate internal standard is critical when a deuterated analog is unavailable. For the analysis of imidaprilat, the following could be considered, though their performance would require thorough validation and is expected to be inferior to this compound.
-
Structural Analogs: Other ACE inhibitors with similar chemical structures and physicochemical properties could be used. Examples include enalaprilat (B1671235) or lisinopril. However, differences in extraction recovery and chromatographic retention can lead to inaccuracies.
-
Homologous Series: A compound from a homologous series with a slightly different alkyl chain length could potentially be used, but this is less common for drug bioanalysis.
-
Earlier Eluting Analogs: An analog that elutes just before the analyte of interest can sometimes be used to minimize the impact of matrix effects that occur later in the chromatographic run.
Experimental Protocols
The following are detailed, representative experimental protocols for the quantification of imidaprilat in biological matrices using this compound as an internal standard. These protocols are based on common practices for bioanalytical method validation.
Sample Preparation: Protein Precipitation for Plasma
-
Sample Aliquoting: Transfer 100 µL of plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
-
Sample Pre-treatment: To 500 µL of urine, add 500 µL of 2% phosphoric acid in water.
-
Internal Standard Spiking: Add 25 µL of this compound working solution.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Imidaprilat: [Precursor ion] > [Product ion] (To be determined experimentally, e.g., based on the method by Nakabeppu et al., m/z 378 -> 206[9])
-
This compound: [Precursor ion+3] > [Product ion+3]
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key workflows in the bioanalytical process.
Caption: A generalized workflow for bioanalytical sample analysis.
Caption: Mechanism of action of Imidaprilat.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and regulatory acceptance. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) and other alternatives, supported by experimental data, to facilitate informed decisions in alignment with global regulatory guidelines.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability inherent in sample preparation and analysis. Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline.[1][2] This guideline strongly advocates for the use of SIL-ISs, particularly for mass spectrometry-based methods, as they are considered the "gold standard".[3][4]
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical property to the analyte allows it to co-elute and experience similar ionization effects, making it highly effective at compensating for matrix effects and variability in extraction recovery.[5] However, practical considerations such as cost and availability sometimes necessitate the use of alternatives like structural analogs.
Performance Comparison: SIL-IS vs. Structural Analogs
The superiority of SIL-ISs in improving assay performance is well-documented. A key advantage is their ability to track the analyte throughout the analytical process, from extraction to detection, leading to enhanced precision and accuracy.
A comparative study on the quantification of the anticancer drug Kahalalide F in plasma demonstrated a significant improvement in both precision and accuracy when using a SIL-IS compared to a structural analog.
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS |
| Intra-day Precision (CV%) | ||
| LLOQ | 6.8% | 12.5% |
| Low QC | 4.2% | 9.8% |
| Mid QC | 3.5% | 8.5% |
| High QC | 2.9% | 7.9% |
| Inter-day Precision (CV%) | ||
| LLOQ | 8.2% | 15.2% |
| Low QC | 5.5% | 11.3% |
| Mid QC | 4.8% | 9.7% |
| High QC | 4.1% | 8.8% |
| Accuracy (% Bias) | ||
| LLOQ | -2.5% | -8.7% |
| Low QC | 1.8% | 5.4% |
| Mid QC | 0.9% | 3.1% |
| High QC | -0.5% | -2.3% |
Data compiled from comparative bioanalytical studies.
As the table illustrates, the use of a SIL-IS resulted in lower coefficient of variation (CV%) values, indicating higher precision, and accuracy values closer to the nominal concentrations.
Regulatory Acceptance Criteria
The ICH M10 guideline provides clear acceptance criteria for bioanalytical method validation. The following table summarizes the key requirements for accuracy and precision.
| Validation Parameter | Acceptance Criteria |
| Within-Run (Intra-Assay) Accuracy and Precision | For each QC level, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The CV should not exceed 15% (20% for LLOQ).[3] |
| Between-Run (Inter-Assay) Accuracy and Precision | The mean concentration at each QC level across all runs should be within ±15% of the nominal value (±20% for LLOQ). The CV should not exceed 15% (20% for LLOQ).[3] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six independent sources of the biological matrix.[3] |
| Matrix Effect | The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | Analyte concentration in stability samples should be within ±15% of the nominal concentration.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a bioanalytical method using a SIL-IS. Below are key experiments as recommended by regulatory guidelines.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate the analyte and the SIL-IS from endogenous components in the matrix.
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Process each blank lot with and without the SIL-IS.
-
Prepare and process a Lower Limit of Quantification (LLOQ) sample.
-
Analyze the processed samples using the developed LC-MS/MS method.
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the SIL-IS.[3]
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.
-
Between-Run (Inter-Assay): Analyze the QC replicates in at least three separate runs on at least two different days.[3]
Matrix Effect
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and SIL-IS.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Analyte and SIL-IS spiked into the post-extraction blank matrix extract.
-
Set B: Analyte and SIL-IS in a neat solution.
-
-
Calculate the matrix factor for each lot by dividing the peak area of the analyte in Set A by the peak area in Set B.
-
Calculate the IS-normalized matrix factor by dividing the matrix factor of the analyte by the matrix factor of the SIL-IS.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol:
-
Use low and high QC samples for all stability tests.
-
Assess stability under the following conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature for a period that exceeds the expected storage duration of study samples.
-
Stock Solution Stability: At the intended storage temperature.
-
-
Analyze the stability samples against a freshly prepared calibration curve.[6]
Visualizing Key Processes
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Logical relationship of internal standards in the analytical process.
Caption: A typical experimental workflow for bioanalysis using a SIL-IS.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. database.ich.org [database.ich.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Imidaprilat-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Imidaprilat-d3. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
-
Eye Damage/Irritation: Causes serious eye irritation.[3][4][5]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred.[6] Always inspect gloves for tears or punctures before use. Change gloves frequently. |
| Body Protection | Laboratory coat or gown | A full-length, long-sleeved lab coat is mandatory.[7][8] For larger quantities or risk of splashing, a chemical-resistant apron is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards.[9] Goggles are required when there is a risk of splashing. |
| Face Protection | Face shield | To be used in conjunction with goggles when there is a significant risk of splashing.[6][10] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust.[6][11] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with potentially hazardous compounds like this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for Imidapril hydrochloride.
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
-
Weighing:
-
Perform all manipulations of solid this compound within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use a tared weigh boat or appropriate container.
-
Carefully transfer the desired amount of the compound using a spatula. Avoid creating dust.
-
Clean the spatula and any contaminated surfaces immediately.
-
-
Dissolving:
-
Add the desired solvent to the container with the weighed this compound.
-
Gently swirl or vortex the container to dissolve the compound.
-
Keep the container capped or covered as much as possible to prevent solvent evaporation and potential exposure.
-
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes contaminated weigh boats, gloves, paper towels, and any excess solid this compound. The container must be clearly labeled with "Hazardous Waste" and the chemical name. |
| Liquid Waste | Labeled Hazardous Waste Container (for solvents) | All solutions containing this compound should be disposed of in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[7] |
| Sharps Waste | Puncture-resistant Sharps Container | Any contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.[7] |
All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. cdc.gov [cdc.gov]
- 8. iisertirupati.ac.in [iisertirupati.ac.in]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
